molecular formula C20H22N4O5 B1201512 Camostat CAS No. 59721-28-7

Camostat

Katalognummer: B1201512
CAS-Nummer: 59721-28-7
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: XASIMHXSUQUHLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Camostat is a serine protease inhibitor with established use in research for its antifibrotic properties and its role in the study of chronic pancreatitis and reflux esophagitis . Its primary research value stems from its potent inhibition of the host cell enzyme TMPRSS2 (transmembrane protease, serine 2) . By inhibiting TMPRSS2, this compound blocks the cleavage and priming of viral spike proteins, a critical step for the cellular entry of certain viruses, including SARS-CoV-2 . This mechanism has made it a valuable tool for investigating viral pathogenesis in vitro. It is important for researchers to note that while this mechanism was promising in early studies, subsequent systematic reviews and meta-analyses of randomized controlled trials have concluded that this compound mesylate did not improve clinical outcomes, such as viral clearance or symptom resolution, in patients with COVID-19 . This compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIMHXSUQUHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59721-29-8 (monomethanesulfonate)
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6044010
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59721-28-7
Record name Camostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

194-198
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Camostat in Inhibiting TMPRSS2

This guide provides a comprehensive technical overview of this compound mesylate's role as an inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). It details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways involved, with a focus on its implications for antiviral therapy, particularly against SARS-CoV-2.

Introduction: TMPRSS2 as a Therapeutic Target

Transmembrane Protease, Serine 2 (TMPRSS2) is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.[1][2][3] The enzyme plays a critical role in the life cycle of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2.[4][5][6] For these viruses, TMPRSS2 is essential for cleaving and activating their surface glycoproteins (e.g., the Spike protein of SARS-CoV-2), a process known as "priming."[2][7] This priming step is a prerequisite for the fusion of the viral envelope with the host cell membrane, allowing the virus to enter the cell.[5][7]

The critical role of TMPRSS2 in viral entry, combined with evidence that its absence in knockout mice does not cause significant abnormalities, makes it an attractive target for antiviral drug development.[3][8] this compound mesylate, a synthetic serine protease inhibitor approved in Japan for treating chronic pancreatitis and postoperative reflux esophagitis, has been identified as a potent inhibitor of TMPRSS2.[9][10][11] Its ability to block this crucial host factor has made it a significant candidate for repurposing as an antiviral therapeutic.[4][12]

Mechanism of Action: Covalent Inhibition

This compound mesylate is a prodrug that is rapidly hydrolyzed in the body by carboxyesterases to its pharmacologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), also known as FOY-251.[13][14] The inhibitory action of this compound is mediated by this active metabolite.

The mechanism involves the formation of a covalent bond with the catalytic site of the serine protease. The TMPRSS2 active site contains a canonical catalytic triad of histidine, aspartate, and serine (specifically His296, Asp345, and Ser441).[1] The guanidinobenzoate portion of the active metabolite, GBPA, mimics the natural substrates of trypsin-like proteases (which cleave after arginine or lysine residues). It inserts into the S1 binding pocket of TMPRSS2, positioning the ester group near the catalytic Ser441 residue.[9] This leads to the formation of a transient Michaelis complex, which is then catalyzed to form a stable, long-lived covalent acyl-enzyme intermediate.[13][15] This acylation of the serine residue effectively and irreversibly blocks the enzyme's catalytic activity, preventing it from processing its substrates, such as the viral spike protein.[13][16]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound and its metabolite has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics. This compound demonstrates broad-spectrum activity against several trypsin-like serine proteases.

CompoundTarget ProteaseIC50 Value (nM)Ki Value (nM)Reference
This compound Mesylate TMPRSS21.01 ± 0.10Not Reported[8]
TMPRSS24.2Not Reported[9]
TMPRSS26.2Not Reported[17]
Trypsin9.3 ± 1.21[16][18]
Plasma Kallikrein (PK)10.4 ± 2.7Not Reported[16]
Matriptase21.1 ± 3.5Not Reported[16]
Factor XIa (FXIa)44.1 ± 1.1Not Reported[16]
Urokinase (uPA)86.4 ± 9.4Not Reported[16]
FOY-251 (GBPA) TMPRSS233.3Not Reported[17]
TMPRSS270.3Not Reported[9]
Nafamostat TMPRSS20.27Not Reported[17]

Key Experimental Protocols

The efficacy of this compound as a TMPRSS2 inhibitor is typically evaluated using in vitro enzymatic assays and cell-based viral entry models.

In Vitro TMPRSS2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TMPRSS2.

  • Objective: To determine the IC50 value of this compound against recombinant TMPRSS2.

  • Materials:

    • Recombinant human TMPRSS2 (extracellular serine protease domain).

    • Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC).

    • This compound mesylate and its metabolite FOY-251.

    • Assay buffer (e.g., Tris-HCl with CaCl2 and detergent).

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Methodology:

    • A serial dilution of the inhibitor (this compound) is prepared in the assay buffer.

    • A fixed concentration of recombinant TMPRSS2 enzyme is pre-incubated with the various concentrations of the inhibitor in the assay plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence (resulting from the cleavage of the AMC group from the peptide substrate) is monitored over time.

    • The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][17]

Cell-Based SARS-CoV-2 Pseudovirus Entry Assay

This assay measures the ability of this compound to block viral entry into host cells in a controlled and safe (BSL-2) environment.

  • Objective: To determine the efficacy of this compound in preventing TMPRSS2-dependent viral entry.

  • Materials:

    • Host cell line (e.g., human lung Calu-3 cells, which endogenously express TMPRSS2, or HEK-293T cells engineered to overexpress TMPRSS2).

    • Pseudotyped viral particles: typically a replication-incompetent virus (e.g., VSV or lentivirus) engineered to lack its native envelope protein and express the SARS-CoV-2 Spike protein. The viral genome also contains a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP).

    • This compound mesylate.

    • Cell culture medium and reagents.

    • Luciferase assay reagent or fluorescence microscope/flow cytometer.

  • Methodology:

    • Host cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours) to allow the drug to inhibit TMPRSS2.

    • The pseudotyped viral particles are then added to the cells and incubated for a period (e.g., 24-48 hours) to allow for viral entry and reporter gene expression.

    • Following incubation, the cells are analyzed for reporter gene expression.

      • For luciferase reporters, cells are lysed, and the luciferase substrate is added. Luminescence is measured using a luminometer.

      • For GFP reporters, the percentage of fluorescent cells is quantified using flow cytometry or fluorescence microscopy.

    • The reduction in reporter signal in the presence of this compound, compared to an untreated control, indicates the inhibition of viral entry. The data is used to calculate an EC50 (half-maximal effective concentration) value.[10][19]

Visualizations: Pathways and Workflows

Signaling Pathway: SARS-CoV-2 Entry and Inhibition by this compound

G cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 2. S-Protein Priming (Cleavage) Membrane Cell Membrane Fusion TMPRSS2->Membrane 3. Activation Entry Viral Genome Entry Membrane->Entry 4. Release This compound This compound (Active Metabolite) This compound->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound on TMPRSS2.

Experimental Workflow: Testing this compound Efficacy

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Host Cells (e.g., Calu-3) B Pre-incubate Cells with this compound A1->B A2 Prepare Serial Dilutions of this compound A2->B C Infect with SARS-CoV-2 Pseudovirus B->C D Incubate for 24-48h C->D E Measure Reporter Gene (e.g., Luciferase Assay) D->E F Plot Dose-Response Curve E->F G Calculate EC50 Value F->G

Caption: Workflow for a cell-based pseudovirus assay to determine this compound's EC50.

References

An In-Depth Technical Guide to the Anti-Inflammatory Properties of Camostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camostat mesilate, a synthetic serine protease inhibitor, has garnered significant attention for its multifaceted therapeutic potential, extending beyond its established use in treating chronic pancreatitis and postoperative reflux esophagitis.[1][2] This technical guide provides a comprehensive exploration of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental methodologies. The primary anti-inflammatory effect of this compound stems from its potent inhibition of various serine proteases, which are key players in the inflammatory cascade. By attenuating the activity of these enzymes, this compound effectively reduces the production of pro-inflammatory cytokines and mitigates inflammatory responses in various preclinical models. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the scientific foundation of this compound's anti-inflammatory effects.

Mechanism of Action: Inhibition of Serine Proteases

This compound and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), are potent inhibitors of a wide range of serine proteases.[3] These enzymes play a crucial role in initiating and amplifying inflammatory responses through various mechanisms, including the activation of other proteases, the processing of cytokines and chemokines, and the activation of protease-activated receptors (PARs).[4][5] By blocking the activity of these proteases, this compound disrupts these pro-inflammatory signaling pathways.

The primary targets of this compound include:

  • Trypsin: A key digestive enzyme that, when inappropriately activated within the pancreas, triggers a cascade of enzymatic activation leading to pancreatitis and a robust inflammatory response.[4]

  • Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface protease that is not only crucial for the entry of certain viruses, including SARS-CoV-2, but is also implicated in inflammatory signaling.[6]

  • Kallikrein: Part of the kallikrein-kinin system, which is involved in inflammation, pain, and the regulation of blood pressure.[4]

  • Plasmin: A serine protease involved in fibrinolysis, but also contributes to inflammation.[4]

The inhibition of these proteases by this compound leads to a downstream reduction in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5]

Signaling Pathway: Putative Role of this compound in Modulating NF-κB Signaling

While direct inhibition of the NF-κB pathway by this compound has not been explicitly detailed, its mechanism of action strongly suggests an indirect modulatory role. Serine proteases, such as thrombin and trypsin, can activate Protease-Activated Receptors (PARs), which in turn can trigger downstream signaling cascades that lead to the activation of NF-κB, a master regulator of inflammation. By inhibiting these proteases, this compound can be hypothesized to reduce PAR-mediated NF-κB activation, thereby decreasing the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Proteases) Receptor Receptor (e.g., TLR4, PARs) Inflammatory_Stimuli->Receptor This compound This compound Serine_Proteases Serine Proteases (e.g., Trypsin, Kallikrein) This compound->Serine_Proteases Inhibition IKK_Complex IKK Complex Receptor->IKK_Complex Activation Serine_Proteases->Receptor Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IκBα->Ub_Proteasome NF_kB NF-κB (p50/p65) NF_kB->IκBα NF_kB_n NF-κB NF_kB->NF_kB_n Translocation DNA DNA NF_kB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro_inflammatory_Genes->Cytokines

Putative modulation of the NF-κB signaling pathway by this compound.

Quantitative Data on Anti-Inflammatory Activity

The inhibitory potency of this compound against various serine proteases has been quantified in numerous studies. Furthermore, its efficacy in reducing viral entry, a process often linked to inflammatory responses, has also been determined.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Serine Proteases
Serine ProteaseIC₅₀ (nM)Reference
Trypsin9.3 ± 1.2[7]
Plasma Kallikrein (PK)10.4 ± 2.7[7]
Matriptase21.1 ± 3.5[7]
Factor XIa (FXIa)44.1 ± 1.1[7]
Urokinase-type Plasminogen Activator (uPA)86.4 ± 9.4[7]
Murine uPA (muPA)100.4 ± 41.9[7]
TMPRSS24.2 - 6.2[8]
Table 2: Efficacy (EC₅₀) of this compound in Inhibiting SARS-CoV-2 Entry
Cell LineEC₅₀ (nM)Reference
Calu-3107[8]

Note: EC₅₀ values for viral entry inhibition can be influenced by the specific experimental setup, including the cell line and viral pseudotype used.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Determination of Inhibitory Potency (IC₅₀) against Serine Proteases

This protocol is adapted from a study determining the IC₅₀ of this compound for various serine proteases.[7]

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a specific serine protease.

Materials:

  • Purified recombinant serine protease (e.g., trypsin, uPA, TMPRSS2)

  • This compound mesilate

  • Chromogenic substrate specific to the protease being tested (e.g., S-2444 for uPA, B-3133 for trypsin)

  • Assay buffer: 0.01 M HEPES, 0.15 M NaCl, pH 7.4, with 0.1% Bovine Serum Albumin (BSA)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound mesilate in an appropriate solvent (e.g., DMSO).

  • Create a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, pre-incubate 2 nM of the purified enzyme with various concentrations of this compound in a total volume of 200 µL of assay buffer. Incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the specific chromogenic substrate at a concentration approximately equal to its Kₘ value for the enzyme.

  • Immediately monitor the initial reaction velocities by measuring the change in absorbance at 405 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

  • Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: IC₅₀ Determination

IC50_Workflow start Start prep_reagents Prepare Reagents: - Purified Protease - this compound Dilutions - Chromogenic Substrate start->prep_reagents pre_incubation Pre-incubate Protease with this compound (37°C, 15 min) prep_reagents->pre_incubation add_substrate Add Chromogenic Substrate pre_incubation->add_substrate measure_absorbance Measure Absorbance at 405 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 (Nonlinear Regression) calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Methodological & Application

Application Notes and Protocols for Camostat Mesylate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of camostat mesylate in cell culture experiments. This compound mesylate is a synthetic serine protease inhibitor with significant applications in virology and pancreatitis research. It effectively blocks the entry of various viruses, including SARS-CoV-2, by inhibiting the host cell protease TMPRSS2. Additionally, it demonstrates anti-inflammatory effects in models of pancreatitis. This document details protocols for stock solution preparation, determination of working concentrations, cytotoxicity assessment, viral entry inhibition assays, and in vitro pancreatitis models. Quantitative data on its efficacy are summarized, and key experimental workflows and mechanisms of action are visualized.

Introduction

This compound mesylate is a potent, orally active inhibitor of serine proteases, including trypsin, plasmin, kallikrein, and thrombin.[1] Its therapeutic use in Japan for chronic pancreatitis and postoperative reflux esophagitis is well-established.[2] In recent years, this compound mesylate has garnered significant attention for its antiviral activity. The entry of several respiratory viruses, most notably SARS-CoV-2, into host cells is dependent on the priming of the viral spike (S) protein by the transmembrane serine protease 2 (TMPRSS2).[3] this compound mesylate effectively inhibits TMPRSS2, thereby blocking viral entry and subsequent replication.[3]

In the context of pancreatitis, this compound mesylate is thought to exert its therapeutic effect by inhibiting pancreatic proteases, which reduces inflammation and tissue damage.[4] In cell culture models, it has been shown to inhibit the production of pro-inflammatory cytokines.[4]

It is important to note that in cell culture media containing fetal calf serum (FCS), this compound mesylate is rapidly metabolized into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[5] GBPA also possesses antiviral activity, and this conversion should be considered when designing and interpreting experiments.[5]

Data Presentation

The efficacy of this compound mesylate and its active metabolite, GBPA, has been quantified across various cell lines and viruses. The following tables summarize key inhibitory concentrations.

Table 1: Antiviral Activity of this compound Mesylate and its Metabolite GBPA

CompoundVirus/PseudovirusCell LineAssay TypeIC50/EC50 ValueReference(s)
This compound MesylateSARS-CoV-2 (authentic)Calu-3Viral Replication~1 µM (EC50)[6]
This compound MesylateSARS-CoV-2 (pseudovirus)293T-ACE2-TMPRSS2Viral Entry0.02 µM (IC50)[7]
This compound MesylateSARS-CoV-2 (pseudovirus)293T-ACE2.TMPRSS2sViral Entry0.88 µM (IC50)[8]
This compound MesylateRecombinant TMPRSS2N/AEnzymatic Assay4.2 nM (IC50)[5][8]
GBPA (FOY-251)SARS-CoV-2 (pseudovirus)Calu-3Viral Entry178 nM (EC50)[5][9]
GBPA (FOY-251)Recombinant TMPRSS2N/AEnzymatic Assay70.3 nM (IC50)[5][8]

Table 2: Cytotoxicity of this compound Mesylate

CompoundCell Line(s)Assay TypeConcentration with No Significant CytotoxicityReference(s)
This compound MesylateVariousCytotoxicity Detection KitUp to 100 µM[1]
GBPAVariousCytotoxicity Detection KitUp to 100 µM[1]

Experimental Protocols

Preparation of this compound Mesylate Stock Solution

Materials:

  • This compound mesylate powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Water, sterile, for cell culture

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Dissolution: Dissolve this compound mesylate in sterile DMSO to prepare a high-concentration stock solution, for example, 100 mM.

  • Solubility: Ensure complete dissolution. If necessary, gentle warming or vortexing can be applied. This compound mesylate is also soluble in water up to 50 mM.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.

G cluster_prep Stock Solution Preparation start This compound Mesylate Powder dissolve Dissolve in sterile DMSO (e.g., to 100 mM) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store use Thaw and dilute in culture medium for experiments store->use

Workflow for this compound Mesylate Stock Preparation.
Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to determine the cytotoxic effects of this compound mesylate on a specific cell line, ensuring that the concentrations used in subsequent experiments are non-toxic.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound mesylate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol with 0.04 N HCl or DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound mesylate in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound mesylate. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound mesylate concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a period that reflects the duration of your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[1][5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.

Viral Entry Inhibition Assay (Pseudovirus Neutralization Assay)

This protocol describes a common method to assess the inhibitory effect of this compound mesylate on viral entry using a pseudovirus system.

Materials:

  • HEK293T cells stably expressing ACE2 and TMPRSS2 (e.g., 293T-ACE2-TMPRSS2).

  • SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a reporter gene (e.g., luciferase or GFP).

  • Complete cell culture medium.

  • This compound mesylate stock solution.

  • 96-well white, clear-bottom cell culture plates (for luciferase assay).

  • Luciferase assay reagent.

Protocol:

  • Cell Seeding: Seed 293T-ACE2-TMPRSS2 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound mesylate in culture medium. Remove the old medium and add the diluted compound to the cells. Incubate for 1-2 hours at 37°C.[6]

  • Pseudovirus Infection: Add the pseudovirus preparation to each well. Include a virus-only control (no compound) and a cells-only control (no virus).

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

  • Quantification of Viral Entry:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • For GFP reporter: Measure GFP expression using a fluorescence microscope or a plate reader.

  • Data Analysis: Normalize the reporter signal to the virus-only control and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

G cluster_viral_entry Viral Entry Signaling Pathway Virus SARS-CoV-2 ACE2 ACE2 Receptor Virus->ACE2 Binding Priming Spike Protein Priming ACE2->Priming TMPRSS2 TMPRSS2 Protease TMPRSS2->Priming Cleavage This compound This compound Mesylate This compound->TMPRSS2 Inhibition Fusion Membrane Fusion & Viral Entry Priming->Fusion

Mechanism of this compound Mesylate in Viral Entry Inhibition.
In Vitro Pancreatitis Model

This protocol describes the use of the rat pancreatic acinar cell line AR42J to model pancreatitis in vitro and to assess the anti-inflammatory effects of this compound mesylate.

Materials:

  • AR42J cells.

  • Complete culture medium (e.g., F-12K Medium with 20% FBS).

  • Dexamethasone.

  • Cerulein (cholecystokinin analog).[11]

  • This compound mesylate stock solution.

  • Reagents for measuring amylase activity.

  • ELISA kits for measuring TNF-α and IL-6.

Protocol:

  • Cell Differentiation: Culture AR42J cells in complete medium. To induce a more differentiated, acinar-like phenotype, treat the cells with 100 nM dexamethasone for 48 hours.[11]

  • Induction of Pancreatitis-like State: After differentiation, stimulate the cells with a supramaximal concentration of cerulein (e.g., 10-100 nM) to induce hypersecretion of digestive enzymes and a pro-inflammatory response.[2][11][12]

  • This compound Mesylate Treatment: Co-treat the cells with cerulein and various concentrations of this compound mesylate. Include appropriate controls (untreated, cerulein only, this compound mesylate only).

  • Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours).

  • Endpoint Measurement:

    • Amylase Secretion: Collect the cell culture supernatant and measure the amylase activity using a commercially available kit.

    • Cytokine Production: Collect the supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare the levels of amylase and cytokines in the this compound mesylate-treated groups to the cerulein-only group to determine the inhibitory effect.

G cluster_pancreatitis In Vitro Pancreatitis Model Workflow start AR42J Cells dexamethasone Dexamethasone Treatment (48h) start->dexamethasone cerulein Cerulein Stimulation + this compound Mesylate dexamethasone->cerulein incubation Incubation (6-24h) cerulein->incubation endpoints Endpoint Measurement incubation->endpoints amylase Amylase Activity Assay endpoints->amylase cytokines Cytokine ELISA (TNF-α, IL-6) endpoints->cytokines

Workflow for the In Vitro Pancreatitis Model.

Conclusion

This compound mesylate is a versatile tool for in vitro studies of viral entry and pancreatitis. The protocols provided herein offer a framework for its effective use in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions, paying close attention to the potential for metabolic conversion of this compound mesylate to GBPA in the presence of serum. The provided quantitative data and visual representations of its mechanism of action and experimental workflows will aid in the design and interpretation of studies utilizing this potent serine protease inhibitor.

References

Application Notes and Protocols for Testing Camostat Efficacy in Animal Models of Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of common animal models of pancreatitis used to evaluate the therapeutic efficacy of Camostat, a serine protease inhibitor. Detailed protocols for inducing pancreatitis and administering this compound are provided, along with a summary of expected outcomes based on preclinical research.

Introduction to this compound and its Mechanism of Action in Pancreatitis

Pancreatitis is an inflammatory disease of the pancreas characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and tissue damage.[1] A key initiating event is the conversion of trypsinogen to active trypsin, which then activates other zymogens, triggering a cascade of inflammatory responses.[1]

This compound mesilate is a synthetic serine protease inhibitor that functions by blocking the activity of trypsin and other serine proteases like kallikrein and plasmin.[2] By inhibiting trypsin, this compound can effectively reduce the proteolytic activity that drives the pathogenesis of pancreatitis.[2] Furthermore, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further mitigating the inflammatory response.[1][3]

Animal Models of Pancreatitis

Several rodent models are widely used to induce pancreatitis and study the efficacy of therapeutic agents like this compound. The choice of model often depends on the desired severity of pancreatitis (mild edematous to severe necrotizing) and the specific aspects of the disease being investigated.

1. Cerulein-Induced Pancreatitis: This is the most common model for inducing mild, edematous pancreatitis.[4] Cerulein, a cholecystokinin (CCK) analog, when administered at supramaximal doses, causes premature activation of digestive enzymes within acinar cells.[5] This model is highly reproducible and suitable for studying the early cellular events of pancreatitis.[4]

2. L-arginine-Induced Pancreatitis: This model induces a more severe, necrotizing pancreatitis.[4] A high dose of L-arginine selectively damages pancreatic acinar cells, leading to significant necrosis and inflammation.[6][7] This model is useful for investigating therapies aimed at reducing the severity of acute pancreatitis.

3. Sodium Taurocholate-Induced Pancreatitis: This is an invasive model that produces severe, hemorrhagic, and necrotizing pancreatitis, closely mimicking severe clinical pancreatitis in humans.[8] It involves the retrograde infusion of sodium taurocholate, a bile salt, into the pancreatic duct, causing direct cellular injury.[8]

Experimental Protocols

Cerulein-Induced Pancreatitis and this compound Treatment in Rats

Objective: To induce mild, edematous acute pancreatitis in rats and assess the therapeutic efficacy of orally administered this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Cerulein (Sigma-Aldrich)

  • This compound mesilate (Tocris Bioscience or equivalent)

  • Sterile 0.9% Saline

  • Orogastric gavage needles

Protocol:

  • Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

  • Induction of Pancreatitis:

    • Prepare a stock solution of Cerulein in sterile saline.

    • Induce pancreatitis by administering four subcutaneous injections of Cerulein (20 µg/kg body weight) at hourly intervals.[9]

  • This compound Administration:

    • Prepare a suspension of this compound mesilate in water.

    • Thirty minutes after the last Cerulein injection, administer this compound (100 mg/kg body weight) or vehicle (water) via an orogastric tube.[9]

  • Sample Collection and Analysis:

    • Sacrifice animals at various time points (e.g., 6, 12, 24 hours) after the final Cerulein injection.

    • Collect blood via cardiac puncture for serum amylase and lipase analysis.

    • Harvest the pancreas for histological evaluation and measurement of inflammatory markers (e.g., IL-6, TNF-α).

Workflow for Cerulein-Induced Pancreatitis and this compound Treatment:

G cluster_induction Pancreatitis Induction cluster_treatment Treatment cluster_analysis Analysis Cerulein1 1st Cerulein Injection (20 µg/kg) Cerulein2 2nd Cerulein Injection (20 µg/kg) Cerulein3 3rd Cerulein Injection (20 µg/kg) Cerulein4 4th Cerulein Injection (20 µg/kg) This compound Oral this compound (100 mg/kg) Cerulein4->this compound Sacrifice Sacrifice (6, 12, 24h) This compound->Sacrifice Blood Blood Collection (Amylase, Lipase) Sacrifice->Blood Pancreas Pancreas Harvest (Histology, Cytokines) Sacrifice->Pancreas

Experimental workflow for cerulein-induced pancreatitis.

L-arginine-Induced Pancreatitis and this compound Treatment in Mice

Objective: To induce severe, necrotizing acute pancreatitis in mice and evaluate the efficacy of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • L-arginine hydrochloride (Sigma-Aldrich)

  • This compound mesilate

  • Sterile 0.9% Saline

  • Intraperitoneal (IP) injection supplies

Protocol:

  • Animal Acclimation: Acclimate mice for at least one week. Fast animals for 12 hours prior to induction with free access to water.

  • Induction of Pancreatitis:

    • Prepare a fresh 8% solution of L-arginine in sterile saline and adjust the pH to 7.0.

    • Induce pancreatitis by administering two intraperitoneal injections of L-arginine (4 g/kg body weight) at a one-hour interval.[10]

  • This compound Administration:

    • Administer this compound (dose to be optimized, e.g., 100-200 mg/kg) orally or via IP injection, either as a pretreatment or post-induction treatment.

  • Sample Collection and Analysis:

    • Sacrifice animals at 24 or 72 hours post-induction.

    • Collect blood for serum amylase, lipase, IL-6, and TNF-α measurements.

    • Harvest the pancreas for histological scoring of edema, inflammation, and necrosis.

Sodium Taurocholate-Induced Pancreatitis and this compound Treatment in Rats

Objective: To induce severe, necrotizing pancreatitis in rats and assess the therapeutic potential of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Sodium taurocholate (Sigma-Aldrich)

  • This compound mesilate

  • Surgical instruments for laparotomy

  • Infusion pump

Protocol:

  • Animal Preparation: Anesthetize the rats and perform a midline laparotomy to expose the biliopancreatic duct.

  • Induction of Pancreatitis:

    • Temporarily clamp the hepatic duct.

    • Retrogradely infuse 3-5% sodium taurocholate (0.1 mL/100g body weight) into the biliopancreatic duct.[8]

  • This compound Administration:

    • Administer this compound intravenously or orally at predetermined doses and time points relative to pancreatitis induction.

  • Post-operative Care and Sample Collection:

    • Close the abdominal incision and provide post-operative care.

    • Sacrifice animals at specified time points (e.g., 12, 24 hours).

    • Collect blood and pancreas tissue for analysis as described in the previous protocols.

Data Presentation: Expected Efficacy of this compound

The following tables summarize the expected quantitative outcomes of this compound treatment in different animal models of pancreatitis based on published studies.

Table 1: Effect of this compound on Serum Amylase and Lipase Levels

Animal ModelSpeciesTreatment GroupSerum Amylase (U/L)Serum Lipase (U/L)Citation(s)
Cerulein-Induced RatControl (Cerulein only)~50,000Not Reported[9][11]
This compound (100 mg/kg, oral)Significantly ReducedNot Reported[9]
L-arginine-Induced RatControl (L-arginine only)~48,600Significantly Elevated[11]
This compoundExpected to be ReducedExpected to be Reduced
Sodium Taurocholate RatControl (Taurocholate only)Significantly ElevatedSignificantly Elevated[12]
This compoundExpected to be ReducedExpected to be Reduced

Table 2: Effect of this compound on Inflammatory Cytokines

Animal ModelSpeciesTreatment GroupSerum IL-6 (pg/mL)Serum TNF-α (U/mL)Citation(s)
L-arginine-Induced RatControl (L-arginine only)~39.6~15.1[11]
This compoundSignificantly ReducedSignificantly Reduced[12][13]
DBTC-Induced RatControl (DBTC only)ElevatedElevated[13]
This compound (1 mg/g in diet)Significantly InhibitedSignificantly Inhibited[13]

Table 3: Effect of this compound on Pancreatic Histological Scores

Animal ModelSpeciesTreatment GroupEdema ScoreInflammation ScoreNecrosis ScoreCitation(s)
Cerulein-Induced RatControl (Cerulein only)Moderate to SevereModerate to SevereMild[9][14]
This compound (100 mg/kg, oral)Significantly AlleviatedSignificantly AlleviatedAlleviated[9]
L-arginine-Induced MouseControl (L-arginine only)SevereSevereSevere[10]
This compoundExpected to be ReducedExpected to be ReducedExpected to be Reduced

Note: Histological scores are typically graded on a scale (e.g., 0-3 or 0-4) for each parameter (edema, inflammatory cell infiltration, acinar necrosis). The values in the table represent the expected qualitative outcome.[15][16]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of trypsin, which plays a central role in the activation of other digestive enzymes and the subsequent inflammatory cascade. A key downstream effector of trypsin is the Protease-Activated Receptor 2 (PAR-2).

Role of PAR-2 in Pancreatitis: Trypsin can cleave and activate PAR-2 on pancreatic acinar and ductal cells.[3][6] While some studies suggest a protective role for PAR-2 activation by enhancing fluid secretion, excessive or sustained activation is believed to contribute to neurogenic inflammation and pain.[3]

Proposed Signaling Pathway of this compound's Action:

G cluster_pancreatitis Pancreatitis Pathogenesis cluster_this compound This compound Intervention Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Zymogens Other Zymogens Trypsin->Zymogens Activates PAR2 PAR-2 Trypsin->PAR2 Activates ActiveEnzymes Active Digestive Enzymes Zymogens->ActiveEnzymes Activation AcinarCellInjury Acinar Cell Injury ActiveEnzymes->AcinarCellInjury Inflammation Inflammation (IL-6, TNF-α) AcinarCellInjury->Inflammation PAR2->Inflammation Pain Pain PAR2->Pain This compound This compound This compound->Trypsin Inhibits

This compound inhibits trypsin, a key driver of pancreatitis.

Conclusion

The animal models described provide robust platforms for evaluating the efficacy of this compound in treating pancreatitis. The cerulein-induced model is ideal for studying the effects on mild, edematous pancreatitis, while the L-arginine and sodium taurocholate models are more appropriate for severe, necrotizing pancreatitis. Consistent findings across these models demonstrate that this compound can significantly reduce pancreatic enzyme levels, decrease inflammatory cytokine production, and improve histological outcomes. These preclinical data provide a strong rationale for the clinical investigation of this compound in the treatment of pancreatitis.

References

Application Notes and Protocols for Establishing a Cell-Based Assay for Camostat's Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Camostat mesylate is a synthetic serine protease inhibitor.[1] It is a prodrug that is rapidly hydrolyzed to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[1][2] this compound has demonstrated antiviral activity against a range of viruses, including coronaviruses and influenza viruses, by inhibiting host cell proteases essential for viral entry.[3][4][5] One of its primary targets is the Transmembrane Protease, Serine 2 (TMPRSS2), which is involved in the priming of viral spike proteins, a critical step for membrane fusion and viral entry into the host cell.[3][6][7] By blocking TMPRSS2, this compound effectively prevents the virus from entering and infecting cells, thereby limiting viral spread.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust cell-based assay for evaluating the antiviral efficacy of this compound. The protocols detailed below cover cytotoxicity assessment and antiviral activity determination through virus yield reduction and plaque reduction assays.

Mechanism of Action of this compound

This compound mesylate functions as a serine protease inhibitor.[1] For many viruses, including SARS-CoV-2, entry into a host cell is a multi-step process that begins with the binding of the viral spike (S) protein to a host cell receptor, such as angiotensin-converting enzyme 2 (ACE2).[3] Following receptor binding, the S protein must be cleaved by host proteases at two different sites to activate it for membrane fusion. TMPRSS2 is a key host cell surface protease that performs this cleavage, or "priming."[3][4] this compound inhibits the enzymatic activity of TMPRSS2, thereby preventing the cleavage of the S protein.[7] This inhibition blocks the fusion of the viral and cellular membranes, ultimately halting viral entry and infection.[6]

Caption: this compound's mechanism of action against viral entry.

Data on Antiviral and Cytotoxic Activity

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its active metabolite, GBPA.

Table 1: Antiviral Activity of this compound and its Metabolite

CompoundVirusCell LineAssay TypeEC50Reference(s)
This compound mesylateSARS-CoV-2Calu-3Pseudotyped virus entry87 nM - 107 nM[8][9]
FOY-251 (GBPA)SARS-CoV-2Calu-3Pseudotyped virus entry178 nM[9][10][11]

Table 2: Inhibitory and Cytotoxic Concentrations of this compound and its Metabolite

CompoundTarget/Cell LineAssay TypeIC50/CC50Reference(s)
This compound mesylateRecombinant TMPRSS2Enzymatic Assay4.2 nM - 6.2 nM[9][12]
FOY-251 (GBPA)Recombinant TMPRSS2Enzymatic Assay33.3 nM - 70.3 nM[9][12]
This compound mesylateCalu-3 cellsCell Viability Assay>100 µM[9]
FOY-251 (GBPA)Calu-3 cellsCell Viability Assay>100 µM[9]

Experimental Protocols

A general workflow for assessing the antiviral activity of a compound like this compound involves determining its cytotoxicity to establish a safe concentration range, followed by specific assays to measure its ability to inhibit viral replication.

Antiviral_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., Calu-3, Vero-TMPRSS2) start->cell_culture cytotoxicity 2. Cytotoxicity Assay (e.g., CCK-8, CellTiter-Glo) cell_culture->cytotoxicity determine_cc50 3. Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->determine_cc50 antiviral_assay 4. Antiviral Activity Assay (Virus Yield or Plaque Reduction) determine_cc50->antiviral_assay Use non-toxic concentrations selectivity_index 6. Calculate Selectivity Index (SI = CC50 / EC50) determine_cc50->selectivity_index determine_ec50 5. Determine EC50 (50% Effective Concentration) antiviral_assay->determine_ec50 determine_ec50->selectivity_index end End selectivity_index->end

Caption: General experimental workflow for antiviral drug testing.
Protocol 1: Cell Culture and Maintenance

This protocol describes the maintenance of Calu-3 cells, a human lung adenocarcinoma cell line suitable for studying respiratory viruses.

  • Materials:

    • Calu-3 cells (ATCC® HTB-55™)

    • Minimum Essential Medium (MEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Non-Essential Amino Acids (NEAA) solution (100x)

    • Sodium Pyruvate solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Cell culture flasks (T-75)

    • 6-well, 24-well, and 96-well cell culture plates

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Complete Growth Medium: Prepare by supplementing MEM with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 1% Sodium Pyruvate.

    • Cell Thawing: Rapidly thaw a cryopreserved vial of Calu-3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.

    • Cell Maintenance: Incubate cells at 37°C with 5% CO₂. Change the medium every 2-3 days.

    • Cell Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol uses the Cell Counting Kit-8 (CCK-8) to measure the cytotoxicity of this compound.

  • Materials:

    • Calu-3 cells

    • Complete growth medium

    • This compound mesylate stock solution (e.g., 100 mM in DMSO)

    • 96-well cell culture plates

    • CCK-8 reagent

    • Microplate reader (450 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

    • Compound Preparation: Prepare a 2-fold serial dilution of this compound mesylate in complete growth medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (medium with DMSO vehicle) and a "medium only" blank control.

    • Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

    • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[13]

    • Final Incubation: Incubate for 2-4 hours at 37°C until the "cells only" control wells turn orange.

    • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration:

        • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

      • Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the 50% cytotoxic concentration (CC50).

Protocol 3: Virus Yield Reduction Assay (EC50 Determination)

This assay quantifies the amount of infectious virus produced in the presence of the drug.[14]

  • Materials:

    • Calu-3 cells

    • Target virus (e.g., SARS-CoV-2) with a known titer

    • Complete growth medium and infection medium (reduced serum, e.g., 2% FBS)

    • This compound mesylate

    • 24-well plates

    • Vero-TMPRSS2 cells (for titration)

    • Methylcellulose overlay medium

  • Procedure:

    • Cell Seeding: Seed Calu-3 cells in 24-well plates and grow to ~90% confluency.

    • Drug Pre-treatment: Prepare serial dilutions of this compound in infection medium at non-toxic concentrations (determined from the cytotoxicity assay). Remove the growth medium from the cells and pre-treat the cells with the this compound dilutions for 2 hours at 37°C.[9]

    • Virus Infection: Infect the cells with the virus at a specified Multiplicity of Infection (MOI), for example, MOI of 0.01, in the presence of the corresponding this compound dilutions. Include a "virus only" control.

    • Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Wash and Re-feed: After incubation, remove the virus inoculum, wash the cells twice with PBS to remove unbound virus, and add fresh infection medium containing the same concentrations of this compound.

    • Harvest Supernatant: Incubate for 24-48 hours. At the end of the incubation, harvest the cell culture supernatants, which contain the progeny virus.

    • Virus Titration (Plaque Assay):

      • Seed Vero-TMPRSS2 cells in 6-well plates and grow to confluency.

      • Prepare 10-fold serial dilutions of the harvested supernatants.

      • Infect the Vero-TMPRSS2 monolayers with 200 µL of each dilution for 1 hour.

      • Remove the inoculum and overlay the cells with medium containing 1% methylcellulose.

      • Incubate for 48-72 hours until plaques are visible.

      • Fix and stain the cells (e.g., with crystal violet) and count the plaques to determine the viral titer (Plaque Forming Units/mL, PFU/mL).

    • Data Analysis:

      • Calculate the percentage of viral inhibition for each this compound concentration compared to the "virus only" control.

      • Plot the percent inhibition against the log of the drug concentration and use non-linear regression to determine the 50% effective concentration (EC50).

Protocol 4: Plaque Reduction Neutralization Test (PRNT)

This is an alternative method to determine the EC50 by directly observing the reduction in plaque formation.

  • Materials:

    • Vero-TMPRSS2 cells

    • Target virus

    • This compound mesylate

    • 6-well or 12-well plates

    • Methylcellulose overlay medium

    • Crystal violet staining solution

  • Procedure:

    • Cell Seeding: Seed Vero-TMPRSS2 cells in 12-well plates and grow to a confluent monolayer.

    • Drug-Virus Incubation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a constant amount of virus (e.g., 100 PFU per well). Incubate this mixture for 1 hour at 37°C.

    • Infection: Remove the growth medium from the cell monolayers and infect them with 100 µL of the virus-drug mixtures.

    • Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

    • Overlay: Remove the inoculum and add 1 mL of methylcellulose overlay medium to each well.

    • Incubation: Incubate at 37°C with 5% CO₂ for 2-4 days, until plaques are visible in the "virus only" control wells.

    • Staining: Aspirate the overlay, fix the cells with 10% formalin for at least 30 minutes, and then stain with 0.5% crystal violet solution. Gently wash with water and allow the plates to dry.

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis:

      • Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control.

      • Plot the percentage of reduction against the log of the drug concentration and use non-linear regression to determine the EC50.

Logical Evaluation of Antiviral Efficacy

The ultimate goal of these assays is to determine if a compound has a favorable therapeutic window. This is assessed by calculating the Selectivity Index (SI), which is the ratio of the compound's cytotoxicity to its antiviral efficacy. A higher SI value indicates a more promising antiviral candidate.

References

Application Notes and Protocols for Camostat Mesylate in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camostat mesylate is a serine protease inhibitor that has garnered significant attention for its therapeutic potential in a range of diseases. Originally approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, its mechanism of action has led to investigations into its utility in viral infections, inflammatory conditions, and fibrosis.[1][2] this compound mesylate and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), inhibit transmembrane protease, serine 2 (TMPRSS2), a key enzyme for the entry of certain viruses, including SARS-CoV-2, into host cells.[3][4][5] This document provides a comprehensive overview of dosage determination for in vivo studies, along with detailed experimental protocols and relevant signaling pathways.

This compound mesylate is a prodrug that is rapidly metabolized to its active form, GBPA, after oral administration.[6] Its therapeutic effects are attributed to the inhibition of various proteases, which play crucial roles in different pathophysiological processes.

Data Presentation: Quantitative Summary of In Vivo Dosages

The following tables summarize the dosages of this compound mesylate used in various in vivo studies across different animal models and disease states.

Table 1: this compound Mesylate Dosage in Rodent Models

Animal ModelDisease ModelDosageAdministration RouteKey FindingsReference
MouseSARS-CoV Infection30 mg/kg, twice dailyOralReduced mortality by 60%[7]
RatSpontaneous Chronic Pancreatitis100 mg/kg/dayMixed in dietSuppressed gene expression of inflammatory and fibrotic markers.[8]
RatDBTC-induced Chronic Pancreatitis1 mg/g of dietMixed in dietInhibited pancreatic inflammation and fibrosis.[9]
RatExperimental Pancreatitis25-100 mg/kgOralDecreased mortality in a dose-dependent manner.[2]
RatPostoperative Reflux Esophagitis100 mg/kg, twice dailyOralSuppressed ulceration of esophageal mucosa.[2]
RatPorcine Serum-induced Hepatic Fibrosis1-2 mg/g of dietMixed in dietAttenuated hepatic fibrosis by reducing active TGF-β.[10]

Table 2: this compound Mesylate Dosage in Other Animal Models

Animal ModelDisease ModelDosageAdministration RouteKey FindingsReference
DogSuspected Chronic Pancreatitis12 mg/kg/day or 24 mg/kg/day (divided q8h)OralThe 24 mg/kg/day dose significantly decreased serum canine pancreatic lipase immunoreactivity (cPLI).[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Mesylate in Viral Entry Inhibition

G cluster_virus SARS-CoV-2 cluster_host Host Cell Spike_Protein Spike Protein ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding Viral_Entry Viral Entry & Replication Spike_Protein->Viral_Entry Membrane Fusion TMPRSS2 TMPRSS2 TMPRSS2->Spike_Protein Cleavage & Activation Cell_Membrane Cell Membrane Camostat_Mesylate This compound Mesylate (GBPA - Active Metabolite) Camostat_Mesylate->TMPRSS2 Inhibition

Caption: Inhibition of TMPRSS2-mediated viral entry by this compound mesylate.

General Experimental Workflow for In Vivo Studies

G Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Disease_Induction Disease Induction (e.g., viral infection, chemical induction) Animal_Acclimatization->Disease_Induction Randomization Randomization into Groups (Vehicle vs. This compound) Disease_Induction->Randomization Treatment This compound Mesylate Administration (Oral Gavage or Medicated Diet) Randomization->Treatment Monitoring Monitoring (Clinical signs, body weight) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Analysis Analysis (Histology, Biomarkers, Viral Load) Sample_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vivo this compound mesylate studies.

Experimental Protocols

Protocol 1: Evaluation of this compound Mesylate in a Mouse Model of Viral Infection (Adapted from SARS-CoV studies)

Objective: To assess the efficacy of this compound mesylate in reducing viral load and pathology in a mouse model of respiratory viral infection.

Materials:

  • This compound mesylate powder

  • Vehicle (e.g., sterile water or 0.5% methylcellulose)

  • Oral gavage needles

  • Appropriate mouse strain (e.g., C57BL/6 or specific transgenic models)

  • Viral stock

  • Anesthetic

  • Materials for tissue collection and processing (e.g., tubes, RNAlater, formalin)

Procedure:

  • Animal Acclimatization: House mice in appropriate containment level facilities for at least one week prior to the experiment.

  • Drug Preparation: Prepare a fresh suspension of this compound mesylate in the chosen vehicle on each day of administration. For a 30 mg/kg dose in a 25g mouse, this would be 0.75 mg per mouse. If the dosing volume is 100 µL, the concentration would be 7.5 mg/mL.

  • Viral Infection: Anesthetize mice and intranasally infect them with a predetermined lethal or sublethal dose of the virus.

  • Treatment Administration:

    • Begin treatment at a specified time point post-infection (e.g., 2 hours).

    • Administer 30 mg/kg of this compound mesylate or vehicle via oral gavage twice daily.

    • Continue treatment for a predetermined duration (e.g., 5-7 days).

  • Monitoring: Monitor mice daily for weight loss, clinical signs of disease, and mortality.

  • Endpoint and Sample Collection:

    • At the study endpoint, euthanize the mice.

    • Collect lung tissue for viral load analysis (e.g., by qRT-PCR) and histopathological examination.

    • Collect blood for serological or cytokine analysis.

  • Analysis:

    • Quantify viral RNA in lung homogenates.

    • Score lung tissue sections for inflammation and damage.

    • Analyze serum for relevant biomarkers.

Protocol 2: Evaluation of this compound Mesylate in a Rat Model of Chronic Pancreatitis

Objective: To determine the effect of this compound mesylate on pancreatic inflammation and fibrosis in a chemically-induced model of chronic pancreatitis.

Materials:

  • This compound mesylate powder

  • Powdered rodent diet

  • Dibutyltin dichloride (DBTC) or other inducing agent

  • Materials for histological analysis (e.g., formalin, paraffin, staining reagents)

  • Materials for protein/gene expression analysis (e.g., lysis buffers, antibodies, primers)

Procedure:

  • Animal Acclimatization: Acclimate male Lewis rats for one week.[9]

  • Disease Induction: Induce chronic pancreatitis with a single administration of DBTC (e.g., 7 mg/kg).[9]

  • Medicated Diet Preparation:

    • Thoroughly mix this compound mesylate powder with the powdered diet to achieve the desired concentration (e.g., 1 mg/g of diet).[9]

    • Prepare a control diet without the drug.

  • Treatment:

    • Seven days post-DBTC administration, randomize rats into two groups: DBTC + standard diet and DBTC + this compound mesylate diet.[9]

    • Provide the respective diets and water ad libitum for a specified period (e.g., 21 days).

  • Monitoring: Monitor body weight and food consumption regularly.

  • Endpoint and Sample Collection:

    • At the end of the treatment period, euthanize the rats.

    • Collect the pancreas for weight measurement, histological analysis (e.g., H&E, Masson's trichrome staining), and molecular analysis.

    • Collect blood for measurement of pancreatic enzymes (e.g., amylase, lipase).

  • Analysis:

    • Score pancreatic tissue for inflammation and fibrosis.

    • Analyze the expression of inflammatory cytokines (e.g., TNF-α) and fibrosis markers (e.g., collagen, α-SMA) by methods such as qRT-PCR or Western blotting.

Conclusion

The determination of an appropriate this compound mesylate dosage for in vivo studies is critical and depends on the animal model, disease indication, and desired therapeutic effect. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies. It is recommended to perform pilot studies to determine the optimal dose and administration schedule for specific experimental conditions. The multifaceted mechanism of action of this compound mesylate continues to make it a promising candidate for further research and drug development.

References

Application Notes and Protocols: Investigating the Efficacy of Camostat in a Rat Model of Pancreatic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pancreatic fibrosis is a pathological hallmark of chronic pancreatitis and pancreatic cancer, characterized by the excessive deposition of extracellular matrix (ECM) proteins, which leads to the destruction of pancreatic tissue and functional impairment. A pivotal event in the development of pancreatic fibrosis is the activation of pancreatic stellate cells (PSCs).[1][2] In response to pancreatic injury and inflammation, quiescent PSCs transform into an activated, myofibroblast-like phenotype, which is responsible for the overproduction of ECM components like type I collagen.[1][3]

Several signaling pathways are implicated in PSC activation, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[4][5][6] Injured pancreatic acinar cells release TGF-β, which stimulates PSCs to produce more ECM and also more TGF-β, creating a self-perpetuating fibrotic cycle.[4][7]

Camostat mesilate is a synthetic, orally administered serine protease inhibitor.[8][9] It has been used clinically for the treatment of chronic pancreatitis.[8] Its mechanism of action in mitigating pancreatic fibrosis involves the inhibition of pro-inflammatory and pro-fibrotic pathways.[8][10][11] this compound has been shown to attenuate pancreatic fibrosis by inhibiting the activity of monocytes and PSCs, thereby reducing the expression of inflammatory cytokines and suppressing PSC proliferation.[8][10] This protocol outlines a comprehensive methodology to study the therapeutic effects of this compound on pancreatic fibrosis induced in a rat model.

Experimental Protocols

This section details the procedures for inducing pancreatic fibrosis in rats and evaluating the therapeutic effects of this compound.

2.1. Animal Model and Housing

  • Species: Male Sprague-Dawley or Wistar rats.

  • Age: 6-8 weeks old.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2.2. Induction of Pancreatic Fibrosis (Cerulein Model) Repetitive administration of a supramaximal dose of cerulein is a widely used method to induce chronic pancreatitis and subsequent fibrosis in rodents.[12][13][14]

  • Reagent Preparation: Dissolve cerulein (a cholecystokinin analogue) in 0.9% sterile saline to a final concentration of 10 µg/mL.

  • Induction Protocol: Administer intraperitoneal (IP) injections of cerulein at a dose of 50 µg/kg. Injections are given hourly for 6 hours. This 6-hour cycle is repeated twice a week for a total of 6-10 weeks to establish significant fibrosis.[14]

2.3. Experimental Design and Groups Rats are randomly assigned to the following experimental groups (n=8-10 per group):

  • Control Group: Rats receive IP injections of saline instead of cerulein and are administered the vehicle for this compound (e.g., distilled water) orally.

  • Fibrosis Model Group (Cerulein): Rats receive IP injections of cerulein as described above and are administered the vehicle orally.

  • This compound Treatment Group (Cerulein + this compound): Rats receive IP injections of cerulein and are treated with this compound mesilate.

2.4. This compound Administration

  • Dosage: 100-200 mg/kg body weight per day.[11][15][16] The dose can be optimized based on preliminary studies.

  • Route of Administration: Oral gavage is preferred for precise dosing. Alternatively, this compound can be mixed into a powdered diet.[8][10][11]

  • Treatment Schedule: this compound administration should begin concurrently with the first cerulein injection and continue daily for the entire duration of the study (6-10 weeks).

2.5. Endpoint Analysis and Sample Collection At the end of the experimental period, rats are fasted overnight and then euthanized.

  • Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum is stored at -80°C for analysis of amylase, lipase, and inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Pancreas Collection: The pancreas is carefully excised, weighed, and divided into sections for different analyses:

    • One portion is fixed in 10% neutral buffered formalin for histological and immunohistochemical analysis.

    • Another portion is snap-frozen in liquid nitrogen and stored at -80°C for protein extraction, RNA isolation, and hydroxyproline assay.

2.6. Analytical Methods

  • 2.6.1. Histological Analysis:

    • Hematoxylin and Eosin (H&E) Staining: To assess general morphology, edema, inflammation, and acinar cell damage.

    • Masson's Trichrome or Sirius Red Staining: To visualize and quantify collagen deposition as an index of fibrosis.[4][17] The fibrotic area can be quantified using image analysis software.

  • 2.6.2. Immunohistochemistry (IHC):

    • Paraffin-embedded pancreatic sections are stained with an antibody against α-smooth muscle actin (α-SMA) to identify and quantify activated PSCs.[4][10] The number of α-SMA-positive cells or the stained area is measured.

  • 2.6.3. Hydroxyproline Assay:

    • The total collagen content in the pancreatic tissue is quantified by measuring the hydroxyproline concentration, a major component of collagen, using a commercially available kit.

  • 2.6.4. Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from pancreatic tissue to synthesize cDNA.

    • qRT-PCR is performed to measure the mRNA expression levels of key genes involved in fibrosis and inflammation, such as:

      • Pro-fibrotic genes: Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), Tgf-β1 (Transforming growth factor-beta 1).

      • Inflammatory genes: Tnf-α (Tumor necrosis factor-alpha), Il-1β (Interleukin-1 beta).

    • A housekeeping gene (e.g., Gapdh or Actb) is used for normalization.

  • 2.6.5. Serum Analysis:

    • Serum levels of amylase and lipase are measured using standard enzymatic kits to assess pancreatic injury.

    • Serum concentrations of TNF-α and IL-1β are quantified using ELISA kits to evaluate systemic inflammation.

Data Presentation

All quantitative data should be presented as mean ± standard deviation (SD). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.

Table 1: Summary of Experimental Parameters and Expected Outcomes

ParameterControl GroupFibrosis Model GroupThis compound Treatment Group
Animal Number (n) 8-108-108-10
Fibrosis Induction Saline IPCerulein (50 µg/kg)Cerulein (50 µg/kg)
Treatment Vehicle (oral)Vehicle (oral)This compound (100-200 mg/kg, oral)
Duration 6-10 weeks6-10 weeks6-10 weeks
Expected Serum Amylase/Lipase NormalElevatedReduced vs. Fibrosis Model
Expected Collagen Deposition MinimalSignificantly IncreasedSignificantly Decreased
Expected α-SMA Expression Low / BasalSignificantly IncreasedSignificantly Decreased
Expected Col1a1, Tgf-β1 mRNA Basal LevelsUpregulatedDownregulated vs. Fibrosis Model

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Phase 1: Setup and Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_outcome Phase 4: Outcome Assessment start Acclimatize Male Sprague-Dawley Rats (6-8 weeks) randomize Randomize into 3 Groups (Control, Fibrosis, this compound) start->randomize induction Induce Fibrosis: Cerulein IP Injections (50 µg/kg) (Twice weekly for 6-10 weeks) randomize->induction treatment Daily Oral Administration: - Vehicle (Control, Fibrosis Groups) - this compound (100-200 mg/kg) induction->treatment euthanasia Euthanasia & Sample Collection (Blood and Pancreas) treatment->euthanasia histo Histology (H&E, Trichrome) Immunohistochemistry (α-SMA) euthanasia->histo biochem Hydroxyproline Assay Serum Amylase/Lipase/Cytokines euthanasia->biochem molecular qRT-PCR for Fibrotic and Inflammatory Genes euthanasia->molecular data_analysis Data Analysis and Statistical Comparison histo->data_analysis biochem->data_analysis molecular->data_analysis

Caption: Experimental workflow for studying this compound's effect on pancreatic fibrosis.

signaling_pathway cluster_pancreas Pancreatic Microenvironment injury Pancreatic Injury (e.g., Cerulein) acinar Acinar Cells injury->acinar damages This compound This compound (Protease Inhibitor) proteases Trypsin & other Serine Proteases acinar->proteases releases tgfb TGF-β acinar->tgfb releases inflammation Inflammation (TNF-α, IL-1β) acinar->inflammation releases psc_q Quiescent Pancreatic Stellate Cell (PSC) proteases->psc_q activate proteases->inflammation promotes psc_a Activated PSC (Myofibroblast-like) psc_q->psc_a transforms to psc_a->tgfb secretes (autocrine loop) ecm Excess ECM Production (Collagen) psc_a->ecm produces tgfb->psc_q activate inflammation->psc_q activate fibrosis PANCREATIC FIBROSIS ecm->fibrosis This compound->proteases inhibits

Caption: this compound's inhibitory action in the pancreatic fibrosis signaling cascade.

References

Utilizing Camostat Mesylate to Elucidate Viral Entry Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Camostat mesylate is a potent serine protease inhibitor that has emerged as a critical tool for investigating the entry mechanisms of a variety of viruses.[1][2] Originally developed and approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, its inhibitory activity against host cell proteases, particularly Transmembrane Protease, Serine 2 (TMPRSS2), has made it an invaluable compound in virological research.[3][4] TMPRSS2 is a crucial host factor for the proteolytic priming of the spike (S) protein of several viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and influenza viruses, a necessary step for viral fusion with the host cell membrane.[2][4][5] By blocking this essential proteolytic activation, this compound mesylate effectively inhibits viral entry into host cells.[2]

These application notes provide a comprehensive overview of the use of this compound mesylate in studying viral entry, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experiments.

Mechanism of Action

This compound mesylate is a prodrug that is rapidly metabolized in the body to its active form, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[3][6] Both this compound and GBPA act as competitive inhibitors of serine proteases, including TMPRSS2.[3][6] The mechanism of viral entry for many respiratory viruses involves the binding of the viral spike protein to a host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[7] Following receptor binding, the spike protein must be cleaved at specific sites to facilitate the fusion of the viral and cellular membranes.[7] TMPRSS2, a type II transmembrane serine protease expressed on the surface of host cells, performs this critical cleavage.[2][7] this compound mesylate, through its active metabolite GBPA, covalently binds to the serine residue in the active site of TMPRSS2, thereby inactivating the enzyme and preventing spike protein priming.[6] This inhibition effectively blocks the viral entry pathway at the cell surface.[2]

Quantitative Data: Inhibitory Activity of this compound and its Metabolites

The inhibitory potency of this compound mesylate and its active metabolite, GBPA, has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical for designing experiments and interpreting results.

CompoundAssay TypeTargetVirusCell LineIC50 / EC50 (nM)Reference(s)
This compound mesylateEnzymatic AssayRecombinant TMPRSS2--6.2[8]
This compound mesylateEnzymatic AssayRecombinant TMPRSS2--4.2[9]
This compound mesylateCell-based AssayTMPRSS2-HEK-293T142 ± 31[10]
This compound mesylateViral Entry AssaySARS-CoV-2SARS-CoV-2Calu-314.8[4]
This compound mesylateViral Entry AssayMERS-CoVMERS-CoVCalu-3 2B4-[4]
GBPA (FOY-251)Enzymatic AssayRecombinant TMPRSS2--33.3[8]
GBPA (FOY-251)Enzymatic AssayRecombinant TMPRSS2--70.3[9]
GBPA (FOY-251)Viral Entry AssaySARS-CoV-2SARS-CoV-2Calu-3178[9]
NafamostatEnzymatic AssayRecombinant TMPRSS2--0.27[8]
NafamostatCell-based AssayTMPRSS2-HEK-293T55 ± 7[10]
NafamostatViral Entry AssaySARS-CoV-2SARS-CoV-2Calu-32.2[4]

Experimental Protocols

TMPRSS2 Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of this compound mesylate on the enzymatic activity of recombinant TMPRSS2.

Materials:

  • Recombinant Human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 154 mM NaCl[9]

  • This compound mesylate

  • Dimethyl sulfoxide (DMSO)

  • 384-well or 1536-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound mesylate in DMSO.

  • Perform serial dilutions of the this compound mesylate stock solution in Assay Buffer to achieve the desired final concentrations.

  • Add the diluted this compound mesylate solutions or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.

  • Add the fluorogenic peptide substrate to each well to a final concentration of 10 µM.[9]

  • Initiate the enzymatic reaction by adding recombinant TMPRSS2 to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for MCA-based substrates).[9]

  • Calculate the percent inhibition for each this compound mesylate concentration relative to the vehicle control and determine the IC50 value.

Viral Entry Inhibition Assay using Pseudotyped Viruses

This assay quantifies the inhibition of viral entry mediated by a specific viral envelope protein, such as the SARS-CoV-2 spike protein, in a safe and controlled manner.

Materials:

  • Pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) and the viral envelope protein of interest.

  • Host cell line susceptible to infection (e.g., 293T-ACE2-TMPRSS2 or Calu-3 cells).

  • Cell culture medium

  • This compound mesylate

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase reporter)

  • Luminometer or fluorescence microscope

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Prepare serial dilutions of this compound mesylate in cell culture medium.

  • Pre-treat the cells by removing the existing medium and adding the this compound mesylate dilutions. Incubate for 2 hours at 37°C.

  • Following pre-treatment, infect the cells with the pseudotyped virus in the presence of the corresponding this compound mesylate concentration.

  • Incubate the infected cells for 48-72 hours at 37°C.

  • Quantify the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, visualize and quantify the fluorescent cells using a fluorescence microscope or flow cytometer.

  • Calculate the percent inhibition of viral entry for each this compound mesylate concentration and determine the EC50 value.

Plaque Reduction Assay with Authentic Virus

This assay determines the effect of this compound mesylate on the replication of infectious virus by quantifying the reduction in viral plaque formation.

Materials:

  • Authentic virus stock

  • Susceptible host cell line (e.g., Vero-TMPRSS2 or Calu-3 cells)[9]

  • Cell culture medium

  • This compound mesylate

  • Overlay medium (e.g., cell culture medium containing 1% methyl cellulose or low-melting-point agarose)[9]

  • 6-well or 12-well cell culture plates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Prepare different concentrations of this compound mesylate in cell culture medium.

  • When cells are confluent, remove the growth medium and wash the monolayer with PBS.

  • Adsorb the virus dilutions onto the cell monolayers for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the different concentrations of this compound mesylate or a vehicle control.

  • Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days).

  • After incubation, fix the cells with the fixing solution.

  • Remove the overlay and stain the cells with crystal violet solution.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound mesylate concentration compared to the vehicle control and determine the EC50 value.

Visualizations

Signaling Pathway of Viral Entry and Inhibition by this compound

Viral_Entry_Inhibition cluster_virus Virus cluster_host Host Cell Virus Virus Particle ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein (S) Fusion Membrane Fusion & Viral Entry Spike->Fusion 4. Conformational Change TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming required TMPRSS2->Spike 3. Cleavage of Spike Protein Membrane This compound This compound Mesylate This compound->TMPRSS2 Inhibition

Caption: Viral entry pathway and the inhibitory action of this compound mesylate.

Experimental Workflow for a Viral Entry Inhibition Study

Experimental_Workflow A 1. Seed Host Cells (e.g., Calu-3) B 2. Pre-treat cells with serial dilutions of this compound A->B C 3. Infect cells with virus (pseudotyped or authentic) B->C D 4. Incubate for 48-72 hours C->D E 5. Quantify Viral Entry/ Replication (e.g., Luciferase Assay, Plaque Assay) D->E F 6. Data Analysis: Calculate % Inhibition and EC50 E->F

Caption: General workflow for assessing viral entry inhibition by this compound.

Metabolism of this compound Mesylate

Camostat_Metabolism Prodrug This compound Mesylate (Prodrug) Active GBPA (Active Metabolite) Prodrug->Active Rapid Conversion (in vivo/in serum)

Caption: Conversion of this compound mesylate to its active metabolite, GBPA.

References

Application Notes and Protocols for Assessing Camostat's Inhibition of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of Camostat on viral replication. The primary mechanism of action for this compound as an antiviral is the inhibition of the host serine protease TMPRSS2, which is crucial for the proteolytic activation of the spike (S) protein of several viruses, including SARS-CoV-2 and influenza virus, facilitating viral entry into host cells.[1][2][3]

Mechanism of Action: Inhibition of Viral Entry

This compound mesylate is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251.[2][4] This active form inhibits serine proteases like TMPRSS2.[1][2] For many respiratory viruses, the viral spike protein needs to be cleaved by a host protease to become fusion-competent. TMPRSS2, present on the surface of host cells, performs this cleavage, activating the spike protein and enabling the fusion of the viral and cellular membranes, which leads to the release of the viral genome into the cytoplasm.[2][5][6] By blocking TMPRSS2 activity, this compound and its active metabolite prevent this essential activation step, thereby inhibiting viral entry and subsequent replication.[1][3]

G cluster_virus Virus cluster_host Host Cell cluster_inhibition Inhibition V Viral Particle S_protein Spike Protein (Inactive) ACE2 ACE2 Receptor S_protein->ACE2 1. Binding S_protein_active Spike Protein (Active) TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Proximity TMPRSS2->S_protein 3. Cleavage & Activation This compound This compound This compound->TMPRSS2 Inhibits Fusion Viral Entry S_protein_active->Fusion 4. Membrane Fusion

Viral entry pathway and this compound's mechanism of action.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound and its metabolite has been quantified across various experimental setups. The following tables summarize the key inhibitory concentrations (IC50/EC50) reported in the literature.

Table 1: In Vitro Inhibition of TMPRSS2 Protease Activity

Compound Assay Type Substrate IC50 (nM) Source
This compound Recombinant TMPRSS2 Boc-Gln-Ala-Arg-AMC 6.2 [5]
This compound mesylate Recombinant TMPRSS2 Not specified 4.2 [7]
This compound Cell-based (HEK-293T) BOC-QAR-AMC 142 ± 31 [8]
FOY-251 (GBPA) Recombinant TMPRSS2 Boc-Gln-Ala-Arg-AMC 33.3 [5]
FOY-251 (GBPA) Recombinant TMPRSS2 Not specified 70.3 [7]
Nafamostat Recombinant TMPRSS2 Boc-Gln-Ala-Arg-AMC 0.27 [5]
Nafamostat Cell-based (HEK-293T) BOC-QAR-AMC 55 ± 7 [8]

| Gabexate | Recombinant TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 130 |[5] |

Table 2: In Vitro Antiviral Activity (SARS-CoV-2)

Compound Assay Type Cell Line Virus Endpoint EC50 (nM) Source
This compound mesylate Pseudotype Entry Calu-3 VSV-SARS-CoV-2-S Reporter Gene 87 [9]
This compound mesylate Pseudotype Entry Calu-3 VSV-SARS-CoV-2-S Reporter Gene 107 [7]

| FOY-251 (GBPA) | Pseudotype Entry | Calu-3 | VSV-SARS-CoV-2-S | Reporter Gene | 178 |[4][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the assessment of this compound's antiviral properties.

Protocol 1: Fluorogenic TMPRSS2 Enzymatic Assay

This protocol describes a biochemical assay to directly measure the inhibitory activity of this compound against recombinant TMPRSS2.[5][10]

G start Start prepare_reagents Prepare Reagents: - Recombinant TMPRSS2 - Fluorogenic Substrate - this compound dilutions start->prepare_reagents incubation Incubate this compound with TMPRSS2 prepare_reagents->incubation add_substrate Add Substrate (e.g., Boc-Gln-Ala-Arg-AMC) incubation->add_substrate measure_fluorescence Measure Fluorescence (Real-time) add_substrate->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the fluorogenic TMPRSS2 enzymatic assay.

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound mesylate

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 384-well or 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound mesylate in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute the recombinant TMPRSS2 to the desired concentration in cold assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the diluted this compound or vehicle control. b. Add the diluted TMPRSS2 enzyme solution to each well. c. Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction. The total reaction volume is typically small (e.g., 5-50 µL).[5]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: a. Determine the reaction rate (slope of the fluorescence intensity over time) for each concentration of this compound. b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Protocol 2: Pseudovirus Neutralization Assay

This assay measures the ability of this compound to block viral entry mediated by a specific viral spike protein. It uses a safe, replication-deficient viral vector (e.g., VSV or lentivirus) pseudotyped with the spike protein of interest.[7][12]

G start Start seed_cells Seed Target Cells (e.g., Calu-3) start->seed_cells preincubate Pre-incubate Cells with this compound dilutions seed_cells->preincubate infect Infect Cells with Pseudovirus preincubate->infect incubation Incubate for 24-48h infect->incubation lyse_cells Lyse Cells & Add Luciferase Substrate incubation->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence analyze_data Calculate EC50 measure_luminescence->analyze_data end End analyze_data->end

Workflow for the pseudovirus neutralization assay.

Materials:

  • Target cells expressing TMPRSS2 (e.g., Calu-3, or HEK-293T overexpressing TMPRSS2)

  • Pseudovirus particles carrying a reporter gene (e.g., Luciferase) and the viral spike protein (e.g., SARS-CoV-2 S)

  • This compound mesylate

  • Cell culture medium (e.g., DMEM)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions.

  • Pre-incubation: Incubate the cells with the compound for 1-2 hours at 37°C.[7]

  • Infection: Add the pseudovirus particles to each well at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 24-48 hours at 37°C to allow for viral entry and reporter gene expression.

  • Lysis and Measurement: a. Remove the supernatant. b. Lyse the cells according to the manufacturer's protocol for the luciferase assay system. c. Add the luciferase substrate to the cell lysate. d. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescence signals to a virus control (no drug, 100% infection) and a cell control (no virus, 0% infection). b. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: Authentic Virus Replication Inhibition Assay

This protocol assesses the effect of this compound on the replication of infectious virus in a relevant cell culture model. This requires handling in a BSL-3 facility for pathogens like SARS-CoV-2.

Materials:

  • Host cells permissive to viral infection (e.g., primary human tracheal epithelial cells, Calu-3)[13]

  • Authentic virus stock (e.g., Influenza A virus, SARS-CoV-2)

  • This compound mesylate

  • Cell culture medium

  • Reagents for endpoint analysis (e.g., RNA extraction kits, qPCR reagents, antibodies for Western blot, or reagents for TCID50 assay).

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate plate format (e.g., 48-well or 96-well). Once confluent, pre-incubate the cells with various concentrations of this compound for 1-2 hours.[7][14]

  • Infection: Infect the cells with the authentic virus at a low MOI (e.g., 0.01) for 1 hour to allow viral adsorption.[7]

  • Post-infection Culture: After the 1-hour incubation, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentration of this compound.[7]

  • Incubation: Culture the infected cells for a specified period (e.g., 24, 48, 72 hours).

  • Endpoint Analysis: At the end of the incubation period, assess viral replication using one or more of the following methods:

    • Viral RNA Quantification (qRT-PCR): Harvest the cell supernatant or cell lysate. Extract viral RNA and quantify the copy number using a validated qRT-PCR assay.[13]

    • Viral Titer (TCID50 Assay): Collect the cell culture supernatant. Perform serial dilutions and infect a fresh monolayer of permissive cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2). After several days, assess the cytopathic effect (CPE) to calculate the 50% tissue culture infectious dose (TCID50).[13]

    • Western Blot: Lyse the cells and perform a Western blot to detect specific viral proteins. For influenza, this can be used to assess the cleavage of the hemagglutinin precursor (HA0) into its active subunits (HA1), a process inhibited by this compound.[13]

  • Data Analysis: Compare the viral RNA levels, viral titers, or protein expression in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition. Calculate EC50 values where a dose-response is observed.

References

Troubleshooting & Optimization

Optimizing Camostat Concentration for Effective TMPRSS2 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Camostat mesylate for the effective inhibition of the transmembrane protease, serine 2 (TMPRSS2). This guide offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and key data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound mesylate in cell culture experiments?

A1: The optimal concentration of this compound mesylate can vary significantly depending on the cell type and experimental conditions. However, a common starting point for many cell lines, such as Calu-3, is in the range of 10 µM to 50 µM.[1][2] For instance, one study on engineered miniature lungs found 50 µM to be effective in blocking SARS-CoV-2 entry.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q2: How long should I pre-incubate my cells with this compound mesylate before adding the virus or substrate?

A2: Pre-incubation time is a critical parameter. A pre-incubation period of 1 to 2 hours is frequently reported to be effective.[3][4] This allows for sufficient time for the inhibitor to engage with the TMPRSS2 enzyme. For example, in studies involving SARS-CoV-2, cells were often pre-treated for 2 hours before viral infection.[3][4]

Q3: I am not seeing the expected level of TMPRSS2 inhibition. What are the possible reasons?

A3: Several factors could contribute to suboptimal inhibition:

  • Inhibitor Stability: this compound mesylate is a prodrug and is rapidly metabolized in the presence of serum to its active but less potent metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA).[3][5][6][7] If your cell culture medium contains serum, the effective concentration of the more potent this compound may be decreasing over time. Consider using serum-free media during the treatment period if your experimental design allows.

  • Cell Type Specificity: The expression levels of TMPRSS2 can vary significantly between different cell lines, which will influence the required concentration of this compound for effective inhibition.

  • Alternative Viral Entry Pathways: Some viruses, including SARS-CoV-2, can utilize alternative entry pathways that are independent of TMPRSS2, such as the endosomal/cathepsin L pathway.[3][5] If your cell line expresses low levels of TMPRSS2 or if the virus can efficiently use other pathways, the inhibitory effect of this compound may be less pronounced.

  • Incorrect Concentration: Ensure accurate preparation of your this compound stock solution and final dilutions.

Q4: Is this compound mesylate toxic to cells?

A4: While generally considered to have a good safety profile, high concentrations of this compound mesylate can exhibit cytotoxicity in some cell lines. It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your inhibition experiments to ensure that the observed effects are due to specific TMPRSS2 inhibition and not cellular toxicity.[3]

Q5: Can I use this compound mesylate for in vivo studies?

A5: Yes, this compound mesylate has been used in in vivo studies, particularly in mouse models of viral infections.[1][8][9] However, due to its rapid in vivo metabolism, careful consideration of the dosing regimen is necessary to maintain therapeutic concentrations of the active metabolite.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate experiments. Instability of this compound in media containing serum due to rapid conversion to the less potent metabolite, GBPA.[3][5]- Use serum-free or low-serum media during the experiment. - If serum is required, minimize the pre-incubation time. - Consider using freshly prepared this compound solutions for each experiment.
Lower than expected inhibition of viral entry. - The virus may be utilizing a TMPRSS2-independent entry pathway (e.g., cathepsin-mediated).[3][5] - Insufficient concentration of this compound to block the available TMPRSS2.- Confirm TMPRSS2 expression in your cell line. - Test for the involvement of the endosomal pathway using inhibitors like E-64d or chloroquine. - Perform a dose-response curve to determine the optimal this compound concentration.
Observed cell death in treated wells. Cytotoxicity at the concentration of this compound being used.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound for your specific cell line. - Use a concentration of this compound that is well below the cytotoxic threshold.
This compound appears to inhibit other proteases. This compound is a broad-spectrum serine protease inhibitor and can have off-target effects.[10]- Be aware of other serine proteases that may be active in your experimental system. - If specificity is critical, consider using more specific TMPRSS2 inhibitors if available.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound mesylate and its active metabolite, GBPA, from various studies.

Table 1: In Vitro Efficacy of this compound and its Metabolite GBPA against TMPRSS2

CompoundAssay TypeCell Line / SystemIC50 / EC50Reference
This compound mesylateEnzymatic AssayRecombinant TMPRSS24.2 nM[3]
This compound mesylateEnzymatic AssayRecombinant TMPRSS26.2 nM[8]
GBPA (FOY-251)Enzymatic AssayRecombinant TMPRSS270.3 nM[3]
GBPA (FOY-251)Enzymatic AssayRecombinant TMPRSS233.3 nM[8]
This compound mesylateViral Entry Assay (VSV pseudotypes)Calu-3107 nM[3]
GBPA (FOY-251)Viral Entry Assay (VSV pseudotypes)Calu-3178 nM[3]
This compound mesylateViral Entry Assay (SARS-CoV-2)Caco-2Partial block[1]
This compound mesylateViral Entry Assay (SARS-CoV-2)Vero-TMPRSS2Partial block[1]

Table 2: Stability of this compound in Cell Culture Media

CompoundMediumIncubation Time (min)Remaining Concentration (%)Reference
This compound mesylateFCS-containing1~90[3][5]
This compound mesylateFCS-containing15~60[3][5]
This compound mesylateFCS-containing30~40[3][5]
This compound mesylateFCS-containing60~20[3][5]
This compound mesylateFCS-containing120~10[3][5]

Experimental Protocols

1. General Protocol for In Vitro TMPRSS2 Inhibition Assay using a Fluorogenic Substrate

This protocol is adapted from a method for screening TMPRSS2 inhibitors.[8][11]

  • Materials:

    • Recombinant Human TMPRSS2 protein

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)

    • This compound mesylate

    • 384-well black plates

    • Plate reader with fluorescence detection (340 nm excitation / 440 nm emission)

  • Procedure:

    • Prepare serial dilutions of this compound mesylate in Assay Buffer.

    • To a 384-well plate, add the fluorogenic substrate and the this compound mesylate dilutions.

    • Initiate the reaction by adding the recombinant TMPRSS2 enzyme to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

2. Protocol for Assessing Inhibition of Viral Entry in Cell Culture

This protocol is a general guide based on methodologies used in SARS-CoV-2 research.[3][12]

  • Materials:

    • Target cells (e.g., Calu-3, Caco-2, or Vero cells engineered to express TMPRSS2)

    • Virus (e.g., SARS-CoV-2 or pseudotyped virus expressing the viral entry protein)

    • This compound mesylate

    • Cell culture medium (with and without serum)

    • Appropriate plates for cell culture and infection (e.g., 48-well or 96-well plates)

    • Method for quantifying viral infection (e.g., luciferase reporter assay, immunofluorescence staining for viral proteins, or qPCR for viral RNA)

  • Procedure:

    • Seed the target cells in the appropriate plates and allow them to adhere and grow to the desired confluency.

    • Prepare different concentrations of this compound mesylate in cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the various concentrations of this compound.

    • Pre-incubate the cells for 1-2 hours at 37°C.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the infected cells for the desired period (e.g., 24-48 hours).

    • After incubation, quantify the level of viral infection using the chosen method.

    • Calculate the percent inhibition of viral entry for each this compound concentration and determine the EC50 value.

Visualizations

Signaling_Pathway cluster_virus Virus cluster_host Host Cell Virus Virus S Protein S Protein Virus->S Protein has ACE2 ACE2 Receptor S Protein->ACE2 binds Viral Entry Viral Entry S Protein->Viral Entry mediates TMPRSS2 TMPRSS2 TMPRSS2->S Protein cleaves/activates Cell Membrane This compound This compound This compound->TMPRSS2 inhibits Experimental_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells->Prepare this compound Dilutions Pre-incubate Cells with this compound Pre-incubate Cells with this compound Prepare this compound Dilutions->Pre-incubate Cells with this compound Infect with Virus Infect with Virus Pre-incubate Cells with this compound->Infect with Virus Incubate Incubate Infect with Virus->Incubate Quantify Infection Quantify Infection Incubate->Quantify Infection Analyze Data Analyze Data Quantify Infection->Analyze Data End End Analyze Data->End Logical_Relationship A Is there high experimental variability? B Check this compound Stability - Use serum-free media - Prepare fresh solutions A->B Yes C Is inhibition lower than expected? A->C No B->C D Investigate Alternative Pathways - Confirm TMPRSS2 expression - Use other pathway inhibitors C->D Yes F Is there evidence of cytotoxicity? C->F No E Optimize this compound Concentration - Perform dose-response D->E E->F G Perform Cell Viability Assay - Determine non-toxic concentration F->G Yes H Proceed with Experiment F->H No G->H

References

Technical Support Center: Strategies to Minimize Camostat Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Camostat mesylate cytotoxicity in your cell-based assays, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound mesylate and what is its primary mechanism of action?

A1: this compound mesylate is a synthetic serine protease inhibitor.[1] Its primary mechanism of action is the inhibition of a broad range of serine proteases, including trypsin, kallikrein, and plasmin.[1] In recent research, it has gained significant attention for its ability to inhibit the transmembrane protease serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of certain viruses, including SARS-CoV-2.[1][2]

Q2: Is this compound mesylate generally considered cytotoxic to cells in culture?

A2: Based on available research, this compound mesylate and its active metabolite, GBPA, generally exhibit low cytotoxicity in a variety of cell lines at typical working concentrations. One study reported no cytotoxic or antiproliferative effects in LS180 cells at concentrations up to 100 μM.[3][4] Another study in Calu-3 cells also indicated a lack of significant impact on cell vitality at concentrations effective for inhibiting viral entry.[5][6] However, as with any compound, cytotoxic effects can be cell-type specific and dependent on concentration and exposure time.

Q3: How does this compound mesylate affect cell viability assays?

A3: this compound mesylate's impact on cell viability assays depends on the assay principle. For assays measuring metabolic activity, such as those using tetrazolium salts (e.g., MTT), it is important to consider that the drug could potentially interfere with cellular metabolism without directly causing cell death.[7] Assays that measure membrane integrity, like the LDH release assay, or ATP content, such as the CellTiter-Glo® assay, may provide a more direct measure of cytotoxicity. It is always recommended to use orthogonal methods to confirm viability results.[8]

Q4: What are the known off-target effects of this compound that could lead to cytotoxicity?

A4: While specific cytotoxic off-target effects of this compound are not extensively documented, as a broad-spectrum serine protease inhibitor, it could potentially interfere with various physiological processes regulated by these enzymes.[1] Off-target effects could theoretically lead to cellular stress and, at high concentrations or in sensitive cell lines, trigger apoptosis. However, current data suggests that at effective concentrations for its primary targets, off-target cytotoxicity is not a widespread issue.

Troubleshooting Guide: Minimizing this compound Cytotoxicity

This guide provides strategies to address unexpected cytotoxicity in your experiments involving this compound mesylate.

Problem Potential Cause Recommended Solution
High background signal in cytotoxicity assay High cell density leading to increased spontaneous cell death.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Contamination of CO2 supply with cytotoxic components.Use cell culture grade CO2 and ensure proper incubator maintenance.
Inappropriate CO2 levels for the medium's bicarbonate buffer system, leading to pH shifts.Match the incubator's CO2 concentration to the requirements of your cell culture medium.
Increased cell death observed after this compound treatment Concentration of this compound is too high for the specific cell line.Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line and experimental duration. Start with a wide range of concentrations.
Extended incubation time leading to cumulative toxic effects.Optimize the incubation time. It is possible that shorter exposure times are sufficient to achieve the desired biological effect without inducing significant cell death.[9][10]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control.
Discrepancy between different viability assays Interference of this compound with the assay chemistry.Use multiple, mechanistically different viability assays to confirm results. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release).[8]
This compound affecting cellular metabolism without causing cell death.Assays that measure membrane permeability or ATP levels may provide a more accurate reflection of cytotoxicity for compounds that modulate metabolic activity.[7]

Data Presentation: this compound Cytotoxicity

While comprehensive IC50 data for this compound-induced cytotoxicity across a wide range of cell lines is limited in published literature, the available information suggests low toxicity at effective concentrations.

Table 1: Summary of Reported this compound Mesylate Cytotoxicity Data

Cell LineAssayConcentration Range TestedObservationReference
LS180Crystal Violet Staining0.01 - 100 μMNo antiproliferative effects observed.[3][4]
Multiple Cell LinesCytotoxicity Detection KitUp to 100 μMNo cytotoxic effects observed for this compound or its metabolite GBPA.[3][4]
Calu-3CellTiter-GloVarious concentrationsNo significant negative effects on cell vitality at concentrations effective for viral entry inhibition.[5][6]
DF-1 Chicken Embryo FibroblastsCCK-8Not specifiedImproved cell viability in the presence of LPS-induced injury.[11]

Note: This table is a summary of findings from the indicated studies. Researchers should always perform their own dose-response experiments to determine the optimal non-toxic concentration for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells cultured in opaque-walled multiwell plates (96-well or 384-well)

  • This compound mesylate

  • CellTiter-Glo® Reagent (Promega)

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density and culture overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound mesylate. Include vehicle-only and no-cell (media only) controls. Incubate for the desired duration.

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged membranes.

Materials:

  • Cells cultured in 96-well plates

  • This compound mesylate

  • LDH Cytotoxicity Assay Kit (e.g., from Sigma-Aldrich, Promega, or other suppliers)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Seed and treat cells with this compound mesylate as described in Protocol 1. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Reaction Setup: Add the LDH assay reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution (if required by the kit) to each well.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Workflow for assessing this compound cytotoxicity.

dot

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed Check_Concentration Is this compound Concentration Optimized? Start->Check_Concentration Check_Duration Is Incubation Time Optimized? Check_Concentration->Check_Duration No Perform_Dose_Response Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response Yes Check_Solvent Is Solvent Concentration < Toxic Threshold? Check_Duration->Check_Solvent No Perform_Time_Course Perform Time-Course Experiment Check_Duration->Perform_Time_Course Yes Check_Controls Are Controls Behaving as Expected? Check_Solvent->Check_Controls No Lower_Solvent_Conc Lower Solvent Concentration Check_Solvent->Lower_Solvent_Conc Yes Review_Assay_Protocol Review Assay Protocol & Cell Health Check_Controls->Review_Assay_Protocol Yes Solution Reduced Cytotoxicity Check_Controls->Solution No Perform_Dose_Response->Solution Perform_Time_Course->Solution Lower_Solvent_Conc->Solution Review_Assay_Protocol->Solution

Caption: Troubleshooting logic for this compound cytotoxicity.

dot

Apoptosis_Signaling cluster_stimulus Potential Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase High_this compound High Conc. This compound / Prolonged Exposure Intrinsic_Pathway Intrinsic (Mitochondrial) Pathway High_this compound->Intrinsic_Pathway Potential Off-Target Effects Extrinsic_Pathway Extrinsic (Death Receptor) Pathway High_this compound->Extrinsic_Pathway Potential Off-Target Effects Mitochondria Mitochondrial Dysfunction Intrinsic_Pathway->Mitochondria Death_Receptors Death Receptor Activation Extrinsic_Pathway->Death_Receptors Caspase37 Caspase-3/7 Activation Apoptosis Apoptosis Caspase37->Apoptosis Mitochondria->Caspase37 Death_Receptors->Caspase37

Caption: Potential apoptosis pathways in cytotoxicity.

References

Technical Support Center: Optimizing Camostat Delivery for Localized Therapeutic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Camostat for localized therapeutic applications. It includes frequently asked questions for a foundational understanding, a troubleshooting guide for common experimental issues, and detailed protocols for advanced formulation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic serine protease inhibitor.[1][2] Its primary mechanism involves blocking the activity of various serine proteases, which are enzymes involved in a multitude of physiological and pathological processes.[1] Key targets include trypsin, plasmin, kallikrein, and transmembrane protease, serine 2 (TMPRSS2).[1][2] By inhibiting these enzymes, this compound can reduce inflammation, pain, and viral entry into host cells.[3][4]

Q2: How is this compound activated and metabolized?

A2: After oral administration, this compound is a prodrug that is rapidly absorbed and hydrolyzed into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[1][5] This active form is responsible for the inhibitory effects on serine proteases.[1] Due to its rapid conversion, plasma concentrations of this compound itself are often undetectable.[5][6]

Q3: What are the primary therapeutic applications of this compound?

A3: this compound mesylate is approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[7][8] It has also gained significant attention for its potential as an antiviral agent, particularly against SARS-CoV-2, the virus that causes COVID-19, by inhibiting the host cell protease TMPRSS2, which is crucial for viral entry.[7][8] Additionally, it has been investigated for its role in treating some forms of cancer and inhibiting fibrosis in liver or kidney disease.[8]

Q4: What are the main challenges associated with systemic this compound delivery for localized diseases?

A4: A primary challenge of oral this compound administration is achieving sufficient drug concentration at the specific site of action, such as the lungs for respiratory diseases.[9][10] Systemic distribution can lead to off-target effects and potential side effects.[9] Furthermore, this compound undergoes enzymatic breakdown in the gastrointestinal tract, which can limit its bioavailability.[9]

Q5: What strategies are being explored for localized this compound delivery?

A5: To overcome the limitations of systemic delivery, research is focused on developing formulations for localized administration. A notable example is the development of nebulized, this compound-loaded nanoliposomes for direct delivery to the lungs.[9] This approach aims to increase the drug concentration at the target site, enhance efficacy, and reduce systemic side effects.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro and in vivo experiments aimed at optimizing localized this compound delivery.

Problem Potential Cause(s) Recommended Solution(s)
Low therapeutic efficacy in cell culture models. 1. Rapid degradation of this compound: this compound can be rapidly metabolized to its active form, GBPA, but may also be degraded in cell culture media.[11] 2. Insufficient local concentration: The administered concentration may not be high enough to effectively inhibit the target proteases. 3. Cell line suitability: The chosen cell line may not adequately express the target protease (e.g., TMPRSS2).1. Use the active metabolite: Consider using the active metabolite, GBPA, directly in your experiments for more consistent results.[11] 2. Optimize dosing: Perform dose-response studies to determine the optimal concentration for your experimental setup. 3. Verify target expression: Confirm the expression of the target protease in your cell line using techniques like Western blot or qPCR.
Inconsistent results in animal models with oral administration. 1. Food-drug interactions: The absorption of this compound can be affected by the presence of food.[12] 2. High first-pass metabolism: this compound is rapidly metabolized, which can lead to variable systemic exposure.[1] 3. Low bioavailability at the target tissue: Insufficient drug may be reaching the localized site of action.[9]1. Standardize administration protocol: Administer this compound at a consistent time relative to feeding, for example, one hour before a meal or in a fasted state, to minimize variability.[12] 2. Consider alternative routes: For localized effects, explore direct administration methods such as intratracheal instillation or nebulization for lung delivery. 3. Formulation optimization: Utilize drug delivery systems like nanoliposomes to protect the drug from degradation and enhance targeted delivery.[9]
Difficulty in formulating this compound for localized delivery (e.g., in liposomes). 1. Poor drug encapsulation efficiency: this compound's physicochemical properties may hinder its incorporation into delivery vehicles. 2. Instability of the formulation: The formulation may not be stable during preparation or storage, leading to drug leakage.1. Optimize formulation parameters: Systematically vary parameters such as lipid composition, drug-to-lipid ratio, and preparation method (e.g., ethanol injection, sonication).[9] 2. Characterize formulation stability: Assess the stability of your formulation over time at different temperatures by measuring particle size, zeta potential, and drug entrapment efficiency.
Variability in aerosol performance of nebulized this compound formulations. 1. Inappropriate nebulizer type: The chosen nebulizer may not be suitable for the specific formulation (e.g., liposomal suspension). 2. Suboptimal aerodynamic properties: The formulation may produce droplets that are too large or too small for efficient lung deposition.1. Select a suitable nebulizer: Test different types of nebulizers (e.g., jet, ultrasonic, vibrating mesh) to find one that provides the best performance for your formulation. 2. Measure aerodynamic properties: Use a cascade impactor to determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to ensure the aerosol is within the optimal range for lung delivery.[9]

Experimental Protocols

Protocol: Preparation and Characterization of this compound-Loaded Nanoliposomes for Nebulization

This protocol outlines the ethanol injection method for preparing this compound-loaded pegylated nanoliposomes (Camo-pegNLs) and subsequent characterization.

Materials:

  • This compound Mesylate

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000))

  • Cholesterol

  • Ethanol, absolute

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Syringe pump

  • Magnetic stirrer with hot plate

  • Dialysis tubing (10-12 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Lipid Solution:

    • Dissolve DPPC, cholesterol, and DSPE-PEG(2000) in absolute ethanol.

    • Add this compound Mesylate to the lipid-ethanol solution and vortex until fully dissolved.

  • Formation of Nanoliposomes:

    • Heat the aqueous phase (PBS) to a temperature above the lipid phase transition temperature (e.g., 55°C) and stir at a constant rate.

    • Using a syringe pump, inject the lipid-ethanol solution into the pre-heated aqueous phase at a controlled flow rate.

    • Continue stirring for a defined period to allow for the self-assembly of liposomes and evaporation of ethanol.

  • Purification of Nanoliposomes:

    • Dialyze the liposomal suspension against PBS using a 10-12 kDa MWCO membrane for 24 hours with regular changes of the dialysis buffer to remove unentrapped this compound and residual ethanol.

  • Characterization of Nanoliposomes:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the Camo-pegNLs using a DLS instrument.

    • Entrapment Efficiency:

      • Separate the unentrapped this compound from the liposomes using a suitable method (e.g., ultracentrifugation or centrifugal filter devices).

      • Quantify the amount of this compound in the supernatant (unentrapped) and in the total formulation (after lysing the liposomes with a suitable solvent like methanol) using a validated HPLC method.

      • Calculate the entrapment efficiency using the following formula:

        • Entrapment Efficiency (%) = [(Total Drug - Unentrapped Drug) / Total Drug] x 100

Quantitative Data Summary:

ParameterTarget Value
Particle Size (nm)150 - 200
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-5 to +5
Entrapment Efficiency (%)> 40%

Visualizations

Camostat_Signaling_Pathway cluster_Virus Virus (e.g., SARS-CoV-2) cluster_HostCell Host Cell Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 Binding Viral Entry Viral Entry Spike Protein->Viral Entry Fusion ACE2->Viral Entry TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein This compound This compound This compound->TMPRSS2 Inhibition Troubleshooting_Workflow Start Low Therapeutic Effect Observed CheckConcentration Is local drug concentration sufficient? Start->CheckConcentration CheckMetabolism Is rapid metabolism a concern? CheckConcentration->CheckMetabolism Yes OptimizeDose Perform dose- response study CheckConcentration->OptimizeDose No CheckTarget Is target protease expressed? CheckMetabolism->CheckTarget No UseMetabolite Use active metabolite (GBPA) CheckMetabolism->UseMetabolite Yes VerifyExpression Confirm target expression (e.g., qPCR) CheckTarget->VerifyExpression No Reformulate Consider localized delivery formulation CheckTarget->Reformulate Yes End Re-evaluate Experiment OptimizeDose->End UseMetabolite->End VerifyExpression->End Reformulate->End

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Camostat-related experimental design. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro and in vivo studies involving this compound mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound mesylate?

A1: this compound mesylate is a synthetic serine protease inhibitor. Its principal mechanism of action is the inhibition of various serine proteases, including trypsin and transmembrane protease serine 2 (TMPRSS2).[1][2][3][4][5] By blocking TMPRSS2, this compound can prevent the entry of certain viruses, such as SARS-CoV-2, into host cells.[4][5][6]

Q2: Is this compound mesylate the active compound in my cell-based assay?

A2: Not entirely. This compound mesylate is a prodrug that is rapidly metabolized into its active form, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[2][7] This conversion happens quickly in both animal models and in cell culture medium that contains serum (e.g., Fetal Bovine Serum).[1][7] Therefore, the observed biological effects in your experiments are likely due to GBPA.[1][7]

Q3: What is the stability of this compound mesylate in cell culture medium?

A3: In cell culture medium containing Fetal Calf Serum (FCS), this compound mesylate is rapidly converted to its active metabolite, GBPA.[1][7] Studies have shown that the half-life of this compound mesylate under these conditions is approximately 2 hours.[7] After 8 hours, the parent compound is barely detectable.[7]

Q4: How should I prepare and store this compound mesylate stock solutions?

A4: this compound mesylate is soluble in both water (up to 50 mM) and DMSO (up to 100 mM).[3] For long-term storage, it is recommended to keep the solid compound desiccated at room temperature.[3] Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Q5: Does this compound mesylate have off-target effects?

A5: While this compound inhibits several trypsin-like serine proteases, it does not significantly inhibit all serine proteases. For instance, at therapeutic concentrations, it does not inhibit the catalytic activity of neutrophil serine proteases such as Cathepsin G, Neutrophil Elastase (NE), and Proteinase 3 (PR3).[4]

Troubleshooting Guides

In Vitro Experimental Design

Problem: Inconsistent or no inhibitory effect observed.

  • Possible Cause 1: Inadequate pre-incubation time.

    • Solution: Since this compound mesylate needs to be converted to its active metabolite, GBPA, a pre-incubation period is crucial.[1][7] It is recommended to pre-incubate the cells with this compound-containing medium for at least 2 hours before adding the virus or substrate.[1][8][9]

  • Possible Cause 2: Degradation of the compound.

    • Solution: Ensure that stock solutions are properly prepared and stored. Avoid using old stock solutions. The rapid conversion of this compound to GBPA in the presence of serum is an expected metabolic process, not degradation.[1][7]

  • Possible Cause 3: Incorrect timing of treatment.

    • Solution: For viral entry inhibition studies, this compound should be present before and during the infection process. Refer to established protocols which often include a 2-hour pre-incubation followed by infection in the presence of the compound.[1]

Problem: Observed cytotoxicity in cell cultures.

  • Possible Cause: High concentration of this compound or DMSO.

    • Solution: It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Always include a vehicle control (e.g., DMSO) to account for any solvent-induced toxicity. Cell viability can be assessed using assays like the CellTiter-Glo® assay.[1]

In Vivo Experimental Design

Problem: High variability in plasma concentrations of the active metabolite (GBPA).

  • Possible Cause: Influence of food intake.

    • Solution: The timing of oral administration of this compound mesylate in relation to feeding can significantly impact the plasma exposure of GBPA.[2] Administration in a fasted state or 1 hour before a meal leads to higher plasma concentrations compared to administration after a meal.[2] Standardize the feeding schedule for all animals in the study.

Problem: Lack of efficacy in an animal model.

  • Possible Cause: Insufficient dosing.

    • Solution: In vivo efficacy is dependent on maintaining a sufficient plasma concentration of the active metabolite, GBPA, above its effective concentration (EC50).[2][10] Due to the rapid metabolism and clearance, frequent dosing may be necessary.[2] Refer to pharmacokinetic and pharmacodynamic modeling studies to determine an appropriate dosing regimen for your animal model.[2][10][11]

Data Presentation

Table 1: Physicochemical Properties of this compound Mesylate

PropertyValueSource
Molecular Weight494.52 g/mol [3]
Solubility in Waterup to 50 mM[3]
Solubility in DMSOup to 100 mM[3]
StorageDesiccate at Room Temperature[3]

Table 2: In Vitro Pharmacokinetics of this compound Mesylate in Cell Culture Medium with FCS

Time PointThis compound Mesylate ConcentrationGBPA ConcentrationGBA (inactive) Concentration
1 minHighIncreasingLow
15 minDecreasingIncreasingIncreasing
30 minDecreasingIncreasingIncreasing
60 minDecreasingPeakIncreasing
120 min (2h)~50% of initialHighIncreasing
240 min (4h)LowDecreasingHigh
480 min (8h)Barely DetectableDecreasingHigh
1440 min (24h)UndetectableLowHigh
This table is a qualitative summary based on data from Hoffmann M, et al. (2021).[7]

Experimental Protocols

Key Experiment: In Vitro SARS-CoV-2 Entry Assay

  • Cell Seeding: Plate target cells (e.g., Calu-3) in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound mesylate in the appropriate cell culture medium containing serum.

  • Pre-incubation: Remove the old medium from the cells and add the this compound mesylate dilutions. Incubate for 2 hours at 37°C.[1][8][9]

  • Infection: Add SARS-CoV-2 or pseudotyped viral particles to the wells containing the compound.

  • Incubation: Incubate for the desired infection period (e.g., 16-24 hours).

  • Readout: Measure the endpoint, such as luciferase activity for pseudovirus entry assays or viral RNA levels by qPCR for authentic virus.[1]

  • Cytotoxicity Control: In a parallel plate, treat cells with the same concentrations of this compound mesylate but without the virus. Assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to rule out toxic effects.[1]

Visualizations

Camostat_Metabolism_and_Action This compound Metabolism and Mechanism of Action cluster_0 In Vitro / In Vivo Environment cluster_1 Host Cell This compound Mesylate This compound Mesylate GBPA (Active) GBPA (Active) This compound Mesylate->GBPA (Active) Rapid Conversion (Serum Esterases) GBA (Inactive) GBA (Inactive) GBPA (Active)->GBA (Inactive) Further Hydrolysis TMPRSS2 TMPRSS2 GBPA (Active)->TMPRSS2 Inhibits Viral Entry Viral Entry TMPRSS2->Viral Entry Facilitates

Caption: Metabolic pathway of this compound and its inhibitory action.

Experimental_Workflow_In_Vitro In Vitro Viral Entry Assay Workflow cluster_0 Preparation cluster_1 Treatment & Infection cluster_2 Analysis A Seed Cells C Pre-incubate Cells with this compound (2h) A->C B Prepare this compound Dilutions B->C D Infect Cells C->D F Assess Cytotoxicity (e.g., CellTiter-Glo) C->F Parallel Plate E Measure Viral Entry (e.g., Luciferase) D->E

Caption: Workflow for a this compound in vitro viral entry assay.

References

Validation & Comparative

Camostat's Antiviral Efficacy Against New Viral Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of Camostat mesylate against new and emerging viral strains, with a particular focus on respiratory viruses. Its performance is evaluated alongside other antiviral alternatives, supported by experimental data from recent in vitro studies.

Executive Summary

This compound mesylate is a serine protease inhibitor that has garnered significant attention for its potential as a broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2). This protease is crucial for the cleavage and activation of the spike (S) protein of numerous viruses, a critical step for viral entry into host cells. By blocking TMPRSS2, this compound effectively prevents the virus from entering the cell, thereby inhibiting infection at a very early stage. This host-targeted mechanism suggests a higher barrier to the development of viral resistance compared to drugs that target viral components, which can be prone to mutations.

Recent research has largely focused on its efficacy against SARS-CoV-2 and its variants. However, the reliance of other respiratory viruses, such as influenza and other coronaviruses, on TMPRSS2 for cellular entry makes this compound a promising candidate for pandemic preparedness. This guide synthesizes the available data to facilitate an informed assessment of its potential in drug development pipelines.

Comparative Analysis of Antiviral Efficacy

The following table summarizes the in vitro efficacy of this compound and its active metabolite, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), against various viral strains. For comparative purposes, data for other antiviral agents, including Nafamostat (another TMPRSS2 inhibitor), Remdesivir, Favipiravir, and Molnupiravir, are also included where available. The data is primarily presented as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.

Virus StrainDrugCell LineEC50 / IC50 (µM)Reference
SARS-CoV-2 This compound mesylate Calu-30.107[1]
FOY-251 (GBPA) Calu-30.178[1][2]
Nafamostat mesylateCalu-30.0022[3]
RemdesivirVero E60.77[4]
FavipiravirVero E661.88[5]
Molnupiravir (NHC)Calu-30.08[6]
MERS-CoV This compound mesylate Calu-3 2B4>10
Nafamostat mesylateCalu-3 2B4~1.0[7]
Influenza A (H1N1) This compound mesylate HTE>0.01 µg/mL*[8]
FavipiravirMDCK0.19 - 22.48
SARS-CoV-2 Omicron Variants Molnupiravir (NHC)Vero E60.28 - 5.50[9]
RemdesivirVariesVaries[10]

*Note: The study on Influenza A (H1N1) reported a significant reduction in viral titers at concentrations of 10 ng/mL and above, which is equivalent to approximately 0.02 µM.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validating antiviral efficacy, the following diagrams are provided in the DOT language for Graphviz.

Viral Entry Signaling Pathway and Inhibition by this compound

cluster_virus Virus cluster_host Host Cell Virus Virus S-Protein Spike Protein ACE2 ACE2 Receptor S-Protein->ACE2 Binding Activated_S Activated S-Protein TMPRSS2 TMPRSS2 Protease TMPRSS2->S-Protein Cleavage & Activation Cell_Membrane Host Cell Membrane Viral_Entry Viral Entry This compound This compound This compound->TMPRSS2 Inhibition Activated_S->Cell_Membrane Start Start: Antiviral Screening Cell_Culture Prepare Host Cell Monolayer Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Antiviral Compounds Start->Compound_Prep Infection Infect Cells with Viral Strain Cell_Culture->Infection Incubation Incubate with Compounds Compound_Prep->Incubation Infection->Incubation Assay Perform Antiviral Assay (e.g., CPE or Plaque Reduction) Incubation->Assay Data_Acquisition Quantify Viral Inhibition (e.g., Spectrophotometry, Plaque Counting) Assay->Data_Acquisition Analysis Calculate EC50/IC50 and Cytotoxicity (CC50) Data_Acquisition->Analysis Results Results: Efficacy & Selectivity Index Analysis->Results

References

Camostat vs. its Metabolite GBPA: A Comparative Analysis of In Vitro Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro antiviral efficacy of the prodrug Camostat mesylate and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), against SARS-CoV-2. This guide provides researchers, scientists, and drug development professionals with a concise summary of their relative potencies, supported by experimental data and detailed methodologies.

Executive Summary

This compound mesylate is a prodrug that is rapidly converted to its active metabolite, GBPA, in the presence of serum. While this compound mesylate demonstrates higher potency in inhibiting the recombinant transmembrane protease serine 2 (TMPRSS2), a key host enzyme for SARS-CoV-2 entry, both compounds exhibit comparable antiviral activity in cell-based assays. This is largely attributed to the rapid conversion of this compound to GBPA in standard cell culture conditions containing serum. This guide will delve into the quantitative data, experimental procedures, and the underlying mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound mesylate and its metabolite GBPA against SARS-CoV-2. The data is derived from studies using vesicular stomatitis virus (VSV) pseudotypes bearing the SARS-CoV-2 spike protein in Calu-3 lung cells.

CompoundTargetAssay TypeCell LineEC50 (nM)Reference
This compound mesylate SARS-CoV-2 EntryPseudovirus NeutralizationCalu-3107[1][2][3]
GBPA (FOY-251) SARS-CoV-2 EntryPseudovirus NeutralizationCalu-3178[1][2][3]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Mechanism of Action: Inhibition of Viral Entry

This compound and GBPA exert their antiviral effect by inhibiting the host cell serine protease TMPRSS2.[4][5] This enzyme is crucial for the proteolytic cleavage and activation of the SARS-CoV-2 spike (S) protein, a necessary step for the fusion of the viral and cellular membranes, and subsequent viral entry into the host cell.[6][7] By blocking TMPRSS2, both compounds effectively prevent the virus from entering and infecting the host cell.

antiviral_mechanism cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitors Inhibitors Virus SARS-CoV-2 ACE2 ACE2 Receptor Virus->ACE2 1. Binding Cell_Membrane Cell Membrane Virus->Cell_Membrane 4. Viral Entry Spike Spike Protein Spike->Cell_Membrane 3. Membrane Fusion TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. Cleavage & Activation This compound This compound This compound->TMPRSS2 Inhibition GBPA GBPA GBPA->TMPRSS2 Inhibition

Figure 1: SARS-CoV-2 entry pathway and inhibition by this compound and GBPA.

Experimental Protocols

The following is a synthesized protocol for determining the in vitro antiviral activity of this compound and GBPA against SARS-CoV-2, based on common methodologies such as plaque reduction or pseudovirus neutralization assays.

Cell Culture and Virus
  • Cell Line: Human lung adenocarcinoma epithelial cells (Calu-3) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Calu-3 cells endogenously express high levels of TMPRSS2.

  • Virus:

    • Authentic SARS-CoV-2: Work with infectious SARS-CoV-2 is conducted in a Biosafety Level 3 (BSL-3) facility.

    • Pseudotyped Virus: For a safer alternative, vesicular stomatitis virus (VSV) particles are pseudotyped with the SARS-CoV-2 spike protein. These pseudoviruses are replication-deficient and can be handled in a BSL-2 laboratory.

Antiviral Activity Assay (Pseudovirus Neutralization)
  • Cell Seeding: Calu-3 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

  • Compound Preparation: this compound mesylate and GBPA are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in cell culture medium.

  • Pre-incubation: The cell monolayers are washed and then pre-incubated with the serially diluted compounds for 2 hours at 37°C. This pre-incubation period is crucial as it allows for the conversion of this compound to GBPA in the presence of serum in the culture medium.[1][8]

  • Infection: After pre-incubation, the cells are infected with the SARS-CoV-2 pseudovirus at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Viral Entry: Viral entry is quantified by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) encoded by the pseudovirus genome. The luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curves using a nonlinear regression model.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Calu-3 cells in 96-well plates C Pre-incubate cells with compounds for 2 hours A->C B Prepare serial dilutions of This compound and GBPA B->C D Infect cells with SARS-CoV-2 pseudovirus C->D E Incubate for 24-48 hours D->E F Measure reporter gene (e.g., Luciferase) E->F G Calculate EC50 values F->G

Figure 2: Experimental workflow for in vitro antiviral potency testing.

Discussion and Conclusion

The experimental data reveals that while this compound mesylate is a more potent inhibitor of the isolated TMPRSS2 enzyme, its active metabolite, GBPA, is the primary agent responsible for the antiviral activity observed in cell culture settings.[4] This is due to the rapid and efficient conversion of this compound to GBPA by esterases present in the serum of the cell culture medium.[1][8] The slightly higher EC50 value for GBPA compared to this compound mesylate in the pseudovirus assay may reflect subtle differences in their interaction with the cellular environment or the dynamics of this compound conversion.

For researchers in drug development, these findings highlight the importance of considering the metabolic fate of prodrugs in in vitro assays. The comparable antiviral efficacy of this compound and GBPA in a cellular context suggests that the in vivo activity of orally administered this compound is likely driven by the systemic exposure to GBPA. Future studies could explore the antiviral potency of these compounds against different viral variants and in more complex in vitro models, such as primary human airway epithelial cells or organoids, to further elucidate their therapeutic potential.

References

A Head-to-Head Comparison of TMPRSS2 Inhibitors for Influenza Research: Camostat and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating influenza, the host cell protease TMPRSS2 has emerged as a critical target for antiviral therapies. By blocking the TMPRSS2-mediated cleavage of influenza hemagglutinin (HA), these inhibitors can prevent viral entry and replication. This guide provides an objective comparison of camostat and other notable TMPRSS2 inhibitors, supported by experimental data to inform your research and development efforts.

The reliance of influenza viruses on host cell factors for replication presents an attractive avenue for antiviral drug development, as targeting host proteins is less likely to result in the rapid emergence of drug-resistant viral strains.[1] Transmembrane protease serine 2 (TMPRSS2) is a key host protease expressed in respiratory epithelial cells that facilitates the cleavage of the influenza virus hemagglutinin (HA) protein.[2][3][4] This cleavage is an essential step for the fusion of the viral and cellular membranes, enabling the release of the viral genome into the host cell and the initiation of infection.[2][3][4] Consequently, inhibitors of TMPRSS2 are promising candidates for broad-spectrum influenza antivirals.

Among the various TMPRSS2 inhibitors, this compound mesylate has been extensively studied.[5] However, a growing body of research is exploring other compounds, such as nafamostat and bromhexine, necessitating a comparative analysis of their performance. This guide aims to provide a clear overview of the available experimental data to aid researchers in selecting the most appropriate inhibitor for their influenza studies.

Performance Comparison of TMPRSS2 Inhibitors

The following table summarizes the key quantitative data on the inhibitory activity of this compound, nafamostat, and bromhexine against TMPRSS2 and influenza virus. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency.

InhibitorTargetAssay TypeCell LineIC50/EC50Virus Strain(s)Reference(s)
This compound mesylate TMPRSS2Enzymatic Assay-IC50: 6.2 nM-[6]
TMPRSS2Enzymatic Assay-IC50: 2.55 µM-[7]
Influenza A (H1N1)Viral Titer ReductionHuman Tracheal Epithelial CellsSignificant reduction at ≥10 ng/mLA/Sendai-H/108/2009/(H1N1)pdm09[8]
Influenza A (H3N2)Viral Titer ReductionHuman Tracheal Epithelial CellsSignificant reduction at ≥0.01 µg/mLA/New York/55/2004(H3N2)[8]
Influenza A and BCell Proliferation AssayMDCK-A/PR/8/34 (H1N1), A/Hong Kong/H3N2, B/Lee[5]
Nafamostat mesylate TMPRSS2Enzymatic Assay-IC50: 0.27 nM-[6]
Influenza AViral Titer ReductionHuman Tracheal Epithelial CellsMore potent than this compoundA/Sendai‐H/N0633/2009 (H1N1)pdm09[9]
Influenza A and BPlaque Reduction AssayMDCKEC50: 0.44 µg/mL (A), 1.5 µg/mL (B)Influenza A and B[6]
Bromhexine hydrochloride TMPRSS2Enzymatic Assay-No inhibition-[6]
TMPRSS2Molecular Docking-Ki: 91.26 µM-[10]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a drug's potency. Lower values indicate higher potency. Ki (inhibition constant) is another measure of inhibitor potency. The lack of a specific value for some entries indicates that the source provided qualitative data (e.g., "significant reduction") rather than a precise IC50 or EC50.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibitor Inhibition Virus Influenza A Virus HA0 Hemagglutinin (HA0) TMPRSS2 TMPRSS2 Protease HA0->TMPRSS2 binds to Cell_Membrane Cell Membrane HA0->Cell_Membrane mediates fusion with TMPRSS2->HA0 cleaves HA0 to HA1/HA2 Endosome Endosome Cell_Membrane->Endosome leads to endocytosis Viral_Entry Viral Genome Release Endosome->Viral_Entry facilitates This compound This compound This compound->TMPRSS2 inhibits

Caption: Influenza virus entry and TMPRSS2 inhibition pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Human Tracheal Epithelial Cells Pre_treatment Pre-treat Cells with Inhibitor Cell_Culture->Pre_treatment Inhibitor_Prep Prepare Inhibitor Solutions (this compound, etc.) Inhibitor_Prep->Pre_treatment Infection Infect Cells with Influenza A Virus (e.g., H1N1) Pre_treatment->Infection Incubation Incubate for 24-72h Infection->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection RNA_Extraction Extract Viral RNA from Cells Incubation->RNA_Extraction Viral_Titer Determine Viral Titer (e.g., TCID50 Assay) Supernatant_Collection->Viral_Titer qPCR Quantify Viral RNA (RT-qPCR) RNA_Extraction->qPCR

References

Safety Operating Guide

Proper Disposal of Camostat Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Camostat mesylate, a serine protease inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance in the laboratory setting.

This compound mesylate is classified as a toxic substance, a moderate to severe skin and eye irritant, and is recognized as being very toxic to aquatic life with long-lasting effects. Therefore, proper handling and disposal are critical to prevent harm to personnel and the environment. The primary route of disposal for this compound mesylate is through an approved hazardous waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound mesylate. Personnel handling the waste must be trained in hazardous material management.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use protective gloves resistant to chemicals.

  • Body Protection: Wear an impervious lab coat or clothing.

  • Respiratory Protection: If dust or aerosols may be generated, use a suitable respirator.

Engineering Controls:

  • All handling of this compound mesylate waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An accessible safety shower and eyewash station must be available.

Procedural Guidance for Disposal

The disposal of this compound mesylate waste must be managed in a systematic and compliant manner. The following steps outline the required operational plan.

Step 1: Waste Identification and Segregation

  • Any material contaminated with this compound mesylate, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound mesylate waste from other laboratory waste streams to avoid incompatible chemical reactions. Do not mix with strong acids, bases, or oxidizing agents unless as part of a specific, validated neutralization protocol.

Step 2: Waste Collection and Containerization

  • Collect all this compound mesylate waste in designated, leak-proof, and chemically compatible containers.

  • Containers must be kept tightly sealed when not in use.

  • Ensure containers are in good condition, free from cracks or leaks.

Step 3: Labeling

  • Clearly label all waste containers with the words "Hazardous Waste."

  • The label must include the full chemical name, "this compound mesylate," and list any other components of the waste mixture.

  • Indicate the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Record the date of waste accumulation.

Step 4: Storage

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This storage area should be away from general laboratory traffic and incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste contents as detailed on the label.

Summary of Hazard and Disposal Information

The following table summarizes key quantitative and qualitative data pertinent to the safe disposal of this compound mesylate.

ParameterValue / InformationSource
CAS Number 59721-29-8Safety Data Sheet
Hazard Class Toxic, Skin/Eye Irritant, Aquatic Hazard (Acute and Chronic)Safety Data Sheet
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet
Environmental Precaution P273: Avoid release to the environment.Safety Data Sheet
Spill Response Collect spillage (P391).Safety Data Sheet

Experimental Protocol: Chemical Degradation via Hydrolysis

While the standard and required method of disposal is through a licensed waste management facility, understanding the chemical degradation of this compound mesylate can inform handling and emergency procedures. This compound mesylate contains ester functional groups that are susceptible to hydrolysis. In biological systems, it is rapidly hydrolyzed to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), and subsequently to 4-guanidinobenzoic acid (GBA).

The following is a generalized protocol for the chemical hydrolysis of ester-containing compounds like this compound mesylate for decontamination of equipment or small spills. This procedure is for informational purposes and should not be used as a substitute for professional hazardous waste disposal.

Objective: To hydrolyze the ester linkages in this compound mesylate to reduce its biological activity.

Materials:

  • This compound mesylate contaminated material.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • pH indicator strips or a calibrated pH meter.

  • Appropriate hazardous waste containers.

Methodology:

  • Preparation: Conduct the procedure in a chemical fume hood while wearing appropriate PPE.

  • Alkaline Hydrolysis: For aqueous solutions containing this compound mesylate, slowly add 1 M NaOH solution while stirring to raise the pH to >10. The ester groups will undergo saponification (base-catalyzed hydrolysis).

  • Reaction Time: Allow the solution to stir at room temperature for several hours to ensure complete hydrolysis. The exact time may vary and would require analytical confirmation (e.g., HPLC) for validation.

  • Neutralization: After the hydrolysis period, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8. Monitor the pH carefully to avoid an exothermic reaction.

  • Disposal of Resulting Waste: Even after this degradation procedure, the resulting solution must be collected as hazardous waste. It may contain degradation products and other reagents that are not suitable for sewer disposal.

  • Label and Store: Transfer the neutralized solution to a labeled hazardous waste container for professional disposal.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making process and the overall workflow for the proper disposal of this compound mesylate.

G This compound Mesylate Waste Disposal Workflow start Start: this compound Mesylate Waste Generated identify Identify & Segregate Waste (Unused chemical, contaminated labware, spill debris) start->identify containerize Collect in Labeled, Sealed, Compatible Container identify->containerize labeling Label Container: 'Hazardous Waste' 'this compound Mesylate' Hazards: Toxic, Aquatic Hazard containerize->labeling storage Store in Designated Secondary Containment Area labeling->storage pickup Contact EHS or Licensed Contractor for Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: A workflow for the compliant disposal of this compound mesylate waste.

G This compound Signaling Pathway and Degradation cluster_0 Biological Activity cluster_1 Metabolic / Chemical Degradation This compound This compound Mesylate (Pro-drug) tmprss2 TMPRSS2 (Serine Protease) This compound->tmprss2 targets inhibition Inhibition of Protease This compound->inhibition camostat_deg This compound Mesylate tmprss2->inhibition gbpa GBPA (Active Metabolite) camostat_deg->gbpa Hydrolysis (Esterase / Base) gba GBA (Inactive) gbpa->gba Hydrolysis

Caption: this compound's mechanism and its degradation pathway via hydrolysis.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camostat
Reactant of Route 2
Reactant of Route 2
Camostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.